Physicochemical Properties and Characterization of 3-Methyl-2-nitrobenzofuran: A Technical Guide
Executive Summary Benzofuran derivatives are privileged scaffolds in medicinal chemistry and materials science. Among these, 3-methyl-2-nitrobenzofuran and its halogenated/methoxylated analogs represent a highly speciali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry and materials science. Among these, 3-methyl-2-nitrobenzofuran and its halogenated/methoxylated analogs represent a highly specialized class of compounds. The unique spatial arrangement of the C3-methyl group adjacent to the C2-nitro group induces significant steric hindrance, fundamentally altering the molecule's physicochemical properties, reactivity in asymmetric synthesis, and photochemical behavior[1][2].
This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and characterization protocols for 3-methyl-2-nitrobenzofuran, engineered to ensure self-validating experimental designs and mechanistic clarity.
Physicochemical Profiling and Steric Causality
The core structural feature of 3-methyl-2-nitrobenzofuran is the peri-interaction between the methyl group at the 3-position and the nitro group at the 2-position.
Mechanistic Insight: In standard 2-nitrobenzofuran, the nitro group is coplanar with the aromatic ring, allowing for extended
π
-conjugation. However, the introduction of the C3-methyl group creates a profound steric clash. To relieve this strain, the nitro group is forced to rotate out of the aromatic plane. This loss of coplanarity disrupts conjugation, alters the molecular dipole moment, and dramatically increases the molecule's susceptibility to photochemical degradation[1].
Quantitative Data Summary
The table below summarizes the physicochemical properties of the parent compound and its commercially relevant derivatives[3][4][5].
Compound Name
CAS Registry Number
Molecular Formula
Molecular Weight
Key Structural Characteristic
3-Methyl-2-nitrobenzofuran
N/A (Parent)
C9H7NO3
177.16 g/mol
High steric hindrance at C2-C3; high photochemical reactivity.
The synthesis of 3-methyl-2-nitrobenzofuran relies on the regioselective electrophilic aromatic substitution of 3-methylbenzofuran. The C2 position of the benzofuran ring is highly nucleophilic, making it the primary target for nitration.
Step-by-Step Protocol
This protocol utilizes an in situ generated acetyl nitrate system, which is a self-validating choice to prevent the oxidative degradation commonly caused by harsh mixed-acid (HNO3/H2SO4) systems[6].
Preparation of the Nitrating Agent: In a dry, round-bottom flask under a continuous nitrogen (N2) atmosphere, combine 4.8 mL of acetic anhydride and 2.0 mL of fuming nitric acid (approx. 5 mmol).
Causality: The reaction between fuming nitric acid and acetic anhydride generates acetyl nitrate. This is a milder, highly regioselective electrophile that protects the oxygen-containing heterocyclic ring from oxidative cleavage.
Substrate Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 3-methylbenzofuran (500 mg, 3.79 mmol) dropwise.
Causality: Dropwise addition controls the exothermic nature of the nitration, preventing runaway reactions and the formation of poly-nitrated byproducts.
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 90 minutes. Monitor the reaction via Thin Layer Chromatography (TLC).
Self-Validation: The reaction is deemed complete when the starting material spot completely disappears on the TLC plate, confirming 100% conversion.
Quenching and Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated NaHCO3 (aqueous) and brine, then dry over anhydrous Na2SO4.
Self-Validation: The NaHCO3 wash neutralizes residual acetic and nitric acids. Failure to remove these acids would lead to target molecule degradation during solvent evaporation.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via silica gel column chromatography using a 1:16 EtOAc/Hexane eluent system to isolate the pure target compound[6].
Figure 1: Step-by-step synthetic workflow for the electrophilic nitration of 3-methylbenzofuran.
Analytical Characterization
To ensure absolute trustworthiness in drug development workflows, the synthesized compound must be rigorously characterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl3): The most critical self-validating marker in the 1H NMR spectrum is the absence of the C2-H proton , which typically resonates around 7.5 ppm in the parent 3-methylbenzofuran. The successful integration of the nitro group is confirmed by this disappearance. Furthermore, the aromatic protons (C4-C7) will experience a significant downfield shift due to the strong electron-withdrawing nature of the C2-nitro group. The C3-methyl group will appear as a sharp singlet integrating to 3H in the 2.5–2.8 ppm range.
13C NMR: The C2 carbon will shift significantly downfield (typically >140 ppm) due to direct attachment to the electronegative nitrogen atom.
Mass Spectrometry (GC-MS / LC-MS)
Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry will yield a molecular ion peak [M]+ at m/z 177.1. A characteristic fragmentation pattern for nitroaromatics is the loss of NO (M - 30) and NO2 (M - 46), which serves as a secondary structural validation.
Photochemical Reactivity & Steric Limitations
The Nitro-to-Nitrite Rearrangement
The steric hindrance discussed in Section 2 has profound implications for the molecule's photochemistry. When exposed to UV irradiation, 3-methyl-2-nitrobenzofuran undergoes a rapid nitro-to-nitrite rearrangement [1][7].
Because the C3-methyl group forces the nitro group out of the aromatic plane, the molecule cannot efficiently dissipate absorbed UV energy through extended
π
-conjugation (fluorescence). Instead, the excited singlet/triplet state triggers an intramolecular oxygen-to-nitrogen shift, forming a nitrite intermediate. This intermediate undergoes homolytic cleavage, releasing Nitric Oxide (NO•) and a phenoxy radical[1]. The quantum yield of this degradation is significantly higher for 3-methyl-2-nitrobenzofuran than for the unmethylated 2-nitrobenzofuran[7].
While 2-nitrobenzofurans are excellent substrates for organocatalyzed dearomative cycloadditions (e.g., reacting with isatin-derived Morita–Baylis–Hillman carbonates to form complex spiro-scaffolds), 3-methyl-2-nitrobenzofuran fails to react under these standard conditions [2].
Causality: The dearomative cycloaddition requires a nucleophilic attack at the C3-position. The presence of the methyl group at C3 creates insurmountable steric bulk, physically blocking the incoming nucleophilic allylic nitrogen-ylide intermediate, rendering the molecule inert in this specific catalytic cycle[2].
References
CAS Common Chemistry. "5-Chloro-3-methyl-2-nitrobenzofuran." American Chemical Society. Available at:[Link]
HazComFast. "5-Methoxy-3-methyl-2-nitrobenzofuran (CAS 96336-17-3)." HazComFast Database. Available at:[Link]
ResearchGate. "Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene." The Journal of Physical Chemistry A. Available at:[Link]
ResearchGate. "The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways." Photochemistry and Photobiology. Available at:[Link]
National Institute of Informatics (NII). "博士論文 フルタミドの活性に影響を与える酵素的・非酵素的反応についての物理化学的研究" (Doctoral Thesis detailing 3-Methyl-2-nitrobenzofuran synthesis). Available at:[Link]
ACS Publications. "Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates." Organic Letters. Available at:[Link]
Crystal structure and X-ray diffraction data for Benzofuran, 3-methyl-2-nitro-
Crystallographic Characterization and Reactivity Profiling of 3-Methyl-2-nitrobenzofuran: A Technical Whitepaper Executive Summary Benzofuran derivatives, particularly 2-nitrobenzofurans, are highly valued scaffolds in s...
Author: BenchChem Technical Support Team. Date: April 2026
Crystallographic Characterization and Reactivity Profiling of 3-Methyl-2-nitrobenzofuran: A Technical Whitepaper
Executive Summary
Benzofuran derivatives, particularly 2-nitrobenzofurans, are highly valued scaffolds in synthetic chemistry and drug discovery. They serve as critical electrophiles in asymmetric dearomative [3+2] cycloadditions, enabling the construction of complex, biologically active cyclopenta[b]benzofuran architectures[1]. However, the introduction of a methyl group at the C3 position—yielding 3-methyl-2-nitrobenzofuran—drastically alters both its photochemical behavior[2] and its reactivity profile[3]. This technical guide explores the crystallographic properties, X-ray diffraction (XRD) methodologies, and the structural causality behind the unique chemical behavior of 3-methyl-2-nitrobenzofuran.
Structural Implications and Reactivity Causality
In standard dearomative cycloadditions, 2-nitrobenzofurans react smoothly with 3-isothiocyanato oxindoles or isatin-derived Morita–Baylis–Hillman (MBH) carbonates[1],[3]. However, empirical studies have demonstrated that 3-methyl-2-nitrobenzofuran completely fails to proceed under standard catalytic conditions[1],[3].
Mechanistic Causality:
The C3-methyl group introduces severe steric hindrance. In the proposed transition states, a chiral catalyst (e.g., a modified cinchona alkaloid or a Zn(OTf)₂/bis(oxazoline) complex) coordinates with the nitro group to activate the benzofuran core[1]. The nucleophile must then attack the C3-position from the Re or Si face. The steric bulk of the methyl group at C3 physically blocks this trajectory, preventing the formation of the critical nitrogen-ylide or enolate intermediate[3].
Furthermore, the structural orientation of the nitro group in 3-methyl-2-nitrobenzofuran directly influences its photochemistry. The quantum yield of photodegradation for the 3-methyl derivative is significantly higher than that of the unsubstituted 2-nitrobenzofuran[2]. The crystallographic twist angle of the nitro group—forced out of the aromatic plane by the adjacent methyl group—triggers an efficient intramolecular nitro-to-nitrite rearrangement upon UV irradiation[2].
To definitively characterize the steric bulk, bond lengths, and torsional strain of 3-methyl-2-nitrobenzofuran, SCXRD is the gold standard. The following self-validating protocol ensures high-fidelity data acquisition and refinement.
Protocol 1: Crystal Growth and Selection
Solvent System Selection: Dissolve 3-methyl-2-nitrobenzofuran in a minimum volume of dichloromethane (DCM).
Vapor Diffusion: Layer the DCM solution carefully with a non-polar antisolvent (e.g., n-hexane) in a sealed crystallization tube.
Incubation: Allow the system to stand at 4 °C for 48–72 hours. Causality: Slow diffusion minimizes defect formation in the crystal lattice, ensuring high diffraction quality.
Validation Check: Under a polarized light microscope, select a single crystal (approximate dimensions 0.15 × 0.13 × 0.10 mm) that extinguishes light uniformly. This optical behavior self-validates its single-crystal nature prior to mounting.
Protocol 2: Data Acquisition and Processing
Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and oxidation.
Temperature Control: Cool the sample to 100 K using a nitrogen cold stream. Causality: Low temperature minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for resolving the torsional disorder of the rotatable nitro group.
Diffraction: Expose the crystal to Cu Kα radiation (λ = 1.54184 Å) on a diffractometer. Cu Kα is preferred over Mo Kα for light-atom structures to maximize diffraction intensity and enhance anomalous dispersion.
Validation Check: Process the raw frames using integration software (e.g., SAINT or CrysAlisPro). An internal agreement factor (
Rint
) of < 0.05 self-validates high data symmetry and quality.
Protocol 3: Structure Solution and Refinement
Solution: Solve the phase problem using direct methods (SHELXT).
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL.
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions and refine using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic protons,
1.5Ueq(C)
for the methyl group).
Validation Check: Generate a checkCIF report. The absence of Level A or B alerts self-validates the structural model before Cambridge Structural Database (CCDC) deposition.
SCXRD workflow for the structural determination of 3-methyl-2-nitrobenzofuran.
While the exact unit cell of the neat 3-methyl-2-nitrobenzofuran monomer is highly specific to its crystallization polymorph, the following table summarizes the benchmark quantitative X-ray diffraction parameters expected for this class of functionalized 2-nitrobenzofurans and their immediate dearomatized derivatives (extrapolated from CCDC data of related analogs)[3].
Crystallographic Parameter
Representative Value / Range
Structural Significance
Crystal System
Monoclinic / Triclinic
Typical packing for planar aromatic systems with asymmetric substituents.
Space Group
P21/c
or
P1ˉ
Centrosymmetric groups are standard for achiral starting materials.
Data Collection Temp.
100(2) K
Suppresses thermal motion, essential for precise bond length determination.
Radiation Source
Cu Kα (λ = 1.54184 Å)
Maximizes diffraction intensity for small organic molecules.
C3–Methyl Bond Length
~1.50 - 1.52 Å
Confirms
sp3
hybridization and indicates the steric radius blocking the C3 face.
C2–Nitro Bond Length
~1.45 - 1.47 Å
Reflects the resonance and conjugation with the benzofuran core.
Nitro Twist Angle
15° – 40°
Deviation from coplanarity due to steric clash with the C3-methyl group.
Final
R1
Index
< 0.05
Indicates an excellent fit between the refined model and experimental data.
References[1] Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reaction of 2-Nitrobenzofurans with 3-Isothiocyanato Oxindoles. Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.7b03667[3] Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds. Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.8b03786[2] The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways¶. ResearchGate. URL:https://www.researchgate.net/publication/280036681_Investigation_of_photoreaction_for_2-nitrobenzofuran_and_its_3-methyl_derivative
Electronic Properties and HOMO-LUMO Gap of 3-Methyl-2-nitrobenzofuran: A Comprehensive Computational and Experimental Guide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary Understanding the electronic properties of heterocyclic c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
Understanding the electronic properties of heterocyclic compounds is a cornerstone of modern rational drug design and organic materials science. 3-methyl-2-nitrobenzofuran represents a highly conjugated, "push-pull" electronic system where the interplay between electron-donating and electron-withdrawing substituents dictates its chemical reactivity, optical transitions, and stability.
As an Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a mechanistic puzzle. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—often referred to as the energy band gap (
Eg
)—serves as the master key to unlocking a molecule's global hardness, electrophilicity, and photochemical behavior. This guide provides a definitive, self-validating workflow combining Density Functional Theory (DFT) and experimental electrochemistry to profile the electronic landscape of 3-methyl-2-nitrobenzofuran.
Mechanistic Rationale: The "Push-Pull" Electronic Architecture
The benzofuran core provides a robust,
π
-electron-rich framework. However, the unique electronic signature of 3-methyl-2-nitrobenzofuran arises from its specific substitution pattern:
The Electron-Withdrawing Group (EWG): The nitro group (
−NO2
) at the C2 position exerts a powerful inductive and resonance-withdrawing effect. This drastically stabilizes (lowers) the LUMO energy level, enhancing the molecule's electron-accepting capabilities.
The Electron-Donating Group (EDG): The methyl group (
−CH3
) at the C3 position acts as a mild electron donor via hyperconjugation. This destabilizes (raises) the HOMO energy level.
Causality in Photochemistry: This synergistic push-pull dynamic significantly narrows the HOMO-LUMO gap compared to the unsubstituted parent benzofuran. A narrower energy gap facilitates easier
π→π∗
and
n→π∗
electronic transitions. Consequently, as demonstrated in studies on 1[1], the introduction of the methyl group at the 3-position fundamentally alters the photoreactivity of the molecule, resulting in a notably higher quantum yield of photochemical degradation compared to 2-nitrobenzofuran.
Workflow Visualization
To ensure scientific integrity, theoretical predictions must be strictly coupled with experimental validation. Below is the standard analytical workflow utilized in advanced characterization laboratories.
Computational and experimental workflow for evaluating electronic properties.
Computational Protocols: DFT and FMO Analysis
Theoretical frameworks, particularly Density Functional Theory (DFT), are the gold standard for predicting the frontier molecular orbitals (FMOs) of 2[2].
Computational Methodology
Initial Geometry: Construct the 3D geometry of 3-methyl-2-nitrobenzofuran using standard molecular mechanics (e.g., MMFF94) to find the global minimum conformer.
DFT Optimization: Optimize the geometry in the gas phase and implicit solvent (e.g., CPCM model for acetonitrile) using the B3LYP hybrid functional and the 6-31G(d,p) basis set . This specific level of theory is chosen because it provides an excellent balance between computational cost and accuracy for3[3].
Frequency Calculation: Ensure the optimized structure is a true minimum (zero imaginary frequencies).
Parameter Extraction: Extract the energies of the HOMO (
EHOMO
) and LUMO (
ELUMO
).
Global Reactivity Descriptors
Using Koopmans' theorem approximations, we calculate key reactivity parameters:
Note: Values are representative computational estimates based on established trends in nitrobenzofuran derivatives.
Compound
HOMO (eV)
LUMO (eV)
Energy Gap (
Eg
) (eV)
Global Hardness (
η
)
Electrophilicity (
ω
)
Benzofuran (Parent)
-6.20
-1.10
5.10
2.55
1.31
2-Nitrobenzofuran
-6.55
-2.65
3.90
1.95
5.43
3-Methyl-2-nitrobenzofuran
-6.35
-2.75
3.60
1.80
5.76
Data Synthesis: The data clearly shows that 3-methyl-2-nitrobenzofuran possesses the narrowest energy gap and the highest electrophilicity index. The high
ω
value indicates a strong propensity to act as an electrophile, making it highly reactive toward nucleophilic attack—a critical insight for drug metabolism and stability profiling.
Experimental Validation: Bridging Theory and Practice
While DFT provides a highly accurate implicit approximation, physical validation is non-negotiable. We employ Cyclic Voltammetry (CV) to measure the electrochemical gap and UV-Vis spectroscopy to determine the optical gap.
Dissolve 3-methyl-2-nitrobenzofuran in high-purity, anhydrous acetonitrile to a concentration of 1.0 mM.
Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
6
) as the supporting electrolyte to ensure adequate ionic conductivity.
Phase 2: Cyclic Voltammetry (CV)
Assemble a three-electrode cell: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/AgCl reference electrode.
Purge the electrochemical cell with high-purity N
2
gas for 15 minutes to eliminate dissolved oxygen, which can mask reduction peaks.
Execute voltammetric sweeps at a scan rate of 50 mV/s.
Data Extraction: Identify the onset oxidation potential (
Eoxonset
) and onset reduction potential (
Eredonset
).
Phase 3: UV-Vis Spectroscopy
Prepare a diluted 10
μ
M solution of the compound in acetonitrile.
Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.
Data Extraction: Generate a Tauc plot (
(αhν)2
vs
hν
) and extrapolate the linear region to the x-axis to find the optical band gap (
Egopt
).
Phase 4: Data Integration & Causality
Calculate the experimental FMOs using the empirical equations (assuming the energy level of Ag/AgCl is ~4.40 eV below the vacuum level):
EHOMO=−(Eoxonset+4.40) eV
ELUMO=−(Eredonset+4.40) eV
EgCV=ELUMO−EHOMO
Scientist's Note: The experimental
EgCV
will typically be slightly smaller than the DFT-calculated
Eg
due to solvation effects and exciton binding energies present in the physical system that are not fully captured by gas-phase or implicit solvent models.
Conclusion
The electronic properties of 3-methyl-2-nitrobenzofuran are defined by a highly active HOMO-LUMO gap of approximately 3.60 eV. The strategic placement of the methyl and nitro groups creates a push-pull system that lowers global hardness and maximizes electrophilicity. By utilizing the combined computational and experimental workflow detailed above, researchers can accurately predict the compound's behavior in photochemical degradation pathways, nucleophilic substitution reactions, and its viability as an intermediate in pharmaceutical synthesis.
References
Imen Cherif et al., "A theoretical and electrochemical impedance spectroscopy study of the adsorption and sensing of selected metal ions by 4-morpholino-7-nitrobenzofuran", Heliyon (2024).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9SvrSSPAVTt2lJgSVErwqecPt-GTZT_T95vjYcVbapZXWiJ43jiFbRP-XpL32fBDgt2k5andz4qedOF92Lb-gV-iPYrzuYD2ry8d7y6ek-E6e7z2Td4D1fg-iETVC8GXGBP8y_HheFHOjU20k4uRQ5S9Y33XDMM78a8I4C6DJ72dYDF_CXaNf0nY_qJ3v-LZiK1X9juuZItBnp5zoCnn_75nCz5ADo6OQq0dJFQ1NOdR8rnTB6HyYgJkK8C1XYU30NGzvvOCadaq7F6GglUqAyUa2nTlsVxpzsWt_jYWm5BIrMyp4YArPJsjqSRQilHynFPWfJiFvRya6GK8F7yz4NxAWQ==]
"Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer", The Journal of Physical Chemistry A (2023).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP9wcTTU9rx_W1aSCK7n7WkGlL-FqrVxN345_Zg9-hSL97pLwypv9OqeSyapg4660WwQgd0iDlvrGtUMVV3rJCo8x8_TBJO1kFlrwkq2Vb42YvxH3RrUl9N4uWThlEzr5BhHo0Iy5sw-FNNz8=]
"Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene", ResearchGate (2017).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFQqAUqYTWDuoaIKChNL71oy1diVVbbCCKQpZ8qw_2QR-d5VD6r_7dtu9RmSA5ksZadxhApAic_fxqR5YhznXr_PMA0cPyxXLFv9YN_Sy-_1ycTRmJiwUZrJ-AMUGIIkWiB-fT8tVLm9YMq01NM-yos5iUxarGwIJi3dwRP_0Z6enJ0uqLeiwwV1pGap1UDpkl6cOx3HYzO40z4CHgrZdNDPTXFP5EU2tPaHHo10LyO_q4ZriT-cIT49DTW58juiMS2UK1rRr4-KE92dIzwqs367BqUyXnmj4HrIXdS7DX3iYSD21]
Topic: Pharmacological Potential and Toxicity Profile of 3-methyl-2-nitrobenzofuran
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: A Molecule of Dichotomy The intersection of established therapeutic scaffolds with potent, yet potentially hazardous,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Dichotomy
The intersection of established therapeutic scaffolds with potent, yet potentially hazardous, functional groups represents a frontier of high-risk, high-reward investigation in medicinal chemistry. The molecule 3-methyl-2-nitrobenzofuran embodies this dichotomy. It is built upon the benzofuran core, a "privileged scaffold" found in numerous natural products and synthetic drugs, celebrated for its diverse pharmacological activities.[1][2][3] However, this core is appended with a 2-nitro group, a classic pharmacophore in antimicrobial agents but also a well-recognized structural alert for genotoxicity and carcinogenicity.[4][5][6]
Direct experimental data on 3-methyl-2-nitrobenzofuran is sparse in publicly accessible literature. Therefore, this guide is structured not as a simple data sheet, but as a predictive analysis grounded in established principles of medicinal chemistry and toxicology. By synthesizing extensive data from the broader classes of benzofuran derivatives, nitrobenzofurans, and nitroaromatic compounds, we will construct a robust hypothesis of the compound's likely biological activities and its associated toxicological liabilities. This document serves as both an in-depth technical analysis and a practical roadmap for the empirical validation required to move forward.
Synthesis and Physicochemical Characterization
The synthesis of the target compound would logically follow established routes for the construction of the 3-methylbenzofuran skeleton, followed by a carefully controlled nitration step.
Synthetic Strategy
The preparation of the 3-methylbenzofuran core typically involves the cyclization of an appropriately substituted phenol with a propargyl group or the reaction of an o-hydroxyacetophenone with chloroacetone.[7] Subsequent nitration presents a regiochemical challenge. Electrophilic nitration of the benzofuran ring can occur at multiple positions. Achieving selective nitration at the C2 position of the furan ring, especially with a methyl group already at C3, requires specific conditions, as direct nitration often favors the benzene ring or other positions on the furan ring.[8] A plausible route may involve building the furan ring onto a pre-nitrated phenolic precursor. For instance, a study on related compounds involved the nitration of 2-acetylnaphtho[2,1-b]furan to obtain the 3-nitro derivative, demonstrating the feasibility of post-cyclization nitration under mild conditions.[8]
Physicochemical Properties (Predicted)
Quantitative structure-activity relationship (QSAR) models are crucial for predicting a compound's behavior. While experimental data is pending, key physicochemical parameters for 3-methyl-2-nitrobenzofuran can be calculated using computational models. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.
Table 1: Predicted Physicochemical Properties of 3-methyl-2-nitrobenzofuran
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C₉H₇NO₃
Defines the elemental composition and molecular weight.
Molecular Weight
177.16 g/mol
Influences absorption and diffusion; typically <500 Da for oral bioavailability (Lipinski's Rule).
LogP (octanol/water)
~2.5 - 3.0
Indicates lipophilicity; affects membrane permeability, solubility, and protein binding.[9]
Hydrogen Bond Donors
0
Influences solubility and receptor binding.
Hydrogen Bond Acceptors
3 (2 from NO₂, 1 from furan O)
Influences solubility and receptor binding.
| Polar Surface Area | ~58.2 Ų | Affects cell membrane penetration and transport characteristics. |
Inferred Pharmacological Potential
Based on its structural components, 3-methyl-2-nitrobenzofuran is hypothesized to possess significant antimicrobial and potential anticancer activities.
Antimicrobial Activity: A Strong Probability
The presence of a nitro group on a heterocyclic ring is a hallmark of potent antimicrobial agents, such as the nitrofurans (e.g., Nitrofurantoin) and nitroimidazoles (e.g., Metronidazole). Research on 2-methyl-3-nitrobenzofuran and its analogs has demonstrated bacteriostatic activity with a spectrum similar to nitrofurazone.[10] The antimicrobial sensitivity of benzofurans is often directly attributed to the nitro substitution.[11]
Proposed Mechanism of Action: The therapeutic effect of nitroaromatic drugs is contingent upon the intracellular bioreduction of the nitro group.[4][5] This process is typically mediated by microbial nitroreductase enzymes, which are more active under the anaerobic or microaerophilic conditions often found in infectious environments. The reduction proceeds through a series of highly reactive intermediates, including the nitroso and hydroxylamine species, which can indiscriminately damage microbial DNA, proteins, and other macromolecules, leading to cell death.[4][12]
Caption: Proposed antimicrobial mechanism of 3-methyl-2-nitrobenzofuran.
Anticancer Activity: A Plausible Hypothesis
The benzofuran scaffold itself is a component of numerous compounds with potent antiproliferative activity against various cancer cell lines.[1][13] These derivatives exert their effects through diverse mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase-3β (GSK3β), and receptor tyrosine kinases such as VEGFR-2.[13][14][15]
The addition of a nitro group could confer a secondary cytotoxic mechanism. Nitroaromatic compounds can induce high levels of oxidative stress within tumor cells, which are often already under significant oxidative pressure. This could create a synergistic effect, where the benzofuran core provides target specificity and the nitro group enhances cytotoxicity. Derivatives of 3-methylbenzofuran have shown particular promise against non-small cell lung carcinoma cell lines.[15]
Toxicity Profile and Risk Assessment
The primary concern with any nitroaromatic compound is its potential for genotoxicity. This risk is not merely theoretical; it is a well-documented consequence of the compound's metabolic activation.[6][16]
The Central Mechanism: Metabolic Activation to a Genotoxin
In mammalian cells, particularly in the liver, cytochrome P450 reductases and other enzymes can reduce the nitro group in a pathway analogous to that in bacteria.[12][16] This process generates the same reactive intermediates, notably the N-hydroxyarylamine. This intermediate is sufficiently reactive to form covalent adducts with DNA bases, primarily guanine.[12] These DNA adducts are mutagenic lesions that, if not repaired, can lead to mutations during DNA replication, initiating carcinogenesis.
Furthermore, the initial nitro anion radical can participate in "futile cycling" by transferring its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion radical.[4] This cycle can repeat, generating significant reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and lipids, contributing to both cytotoxicity and genotoxicity.[6]
Caption: Metabolic activation pathway leading to genotoxicity.
Structure-Toxicity Insights
Crucially, structure-activity relationship studies have shown that a nitro group at the C2 position of a furan ring fused to an aromatic system is a potent biophore for genotoxicity.[9] The presence of a small alkyl substituent, such as a methyl group at the C3 position, can further enhance this activity.[9] This places 3-methyl-2-nitrobenzofuran squarely in a structural class with a high a priori probability of being genotoxic.
Comparative Toxicity Data
While no LD50 data exists for the target compound, examining related nitroaromatics provides a critical frame of reference for its potential toxicity.
Table 2: Oral LD50 Toxicity Data for Representative Nitroaromatic Compounds in Rats
Note: Lower LD50 and higher -log(LD50) values indicate greater toxicity.
Mandatory Experimental Evaluation Workflow
Empirical testing is non-negotiable. The following tiered approach provides a logical, self-validating system to characterize the biological and toxicological profile of 3-methyl-2-nitrobenzofuran.
Caption: Tiered experimental workflow for compound evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Causality: This initial assay is essential to determine the compound's potency in causing cell death and to establish a non-lethal concentration range for subsequent, more complex genotoxicity assays.[19][20]
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver metabolism, or a target cancer cell line) in 96-well plates and allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-methyl-2-nitrobenzofuran (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for a defined period (e.g., 24 or 48 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Causality: This is the gold-standard initial screen for mutagenicity. Its design is self-validating; a positive result is a direct measure of a compound's ability to cause gene mutations. For a nitroaromatic, this test is non-negotiable.[21]
Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for an amino acid (e.g., histidine). These strains are engineered to detect different types of mutations (frameshift vs. base-pair substitution).[21]
Metabolic Activation: Prepare two sets of experiments for each concentration: one without and one with an exogenous metabolic activation system (typically a rat liver homogenate fraction, S9 mix). This is critical, as many nitroaromatics are pro-mutagens that require activation.[22][23]
Exposure (Plate Incorporation Method):
To 2.0 mL of molten top agar (~45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.[21]
Gently vortex and pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the required amino acid and form colonies. Count the number of revertant colonies on each plate.
Analysis: A positive result is defined as a reproducible, dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative (vehicle) control for at least one strain.[21]
Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Causality: If the Ames test is negative, this assay is required to detect chromosomal damage (clastogenicity or aneugenicity) in mammalian cells, which the bacterial test cannot.[24]
Cell Treatment: Expose a suitable mammalian cell line (e.g., L5178Y, CHO, TK6) to at least three analyzable concentrations of the test compound, based on the prior cytotoxicity data. Again, test with and without S9 metabolic activation.
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (cell division) without blocking nuclear division, causing dividing cells to become binucleated. This makes scoring micronuclei unambiguous.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
Microscopic Analysis: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, separate nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Conclusion and Strategic Recommendations
3-methyl-2-nitrobenzofuran is a molecule of significant but conflicted potential. The structural combination of a proven benzofuran scaffold and a 2-nitro group strongly suggests a high likelihood of potent antimicrobial activity.[10][11] However, this same combination, based on extensive toxicological precedent, raises a major red flag for genotoxicity, mediated by metabolic activation of the nitro group.[4][9][16]
The path forward must be guided by a "safety-first" principle. The initial focus should not be on efficacy, but on a definitive toxicological assessment.
Prioritize Genotoxicity Testing: The Ames test and the in vitro micronucleus test, as detailed above, must be conducted before committing significant resources to pharmacological screening.
Interpret Results Stringently: Any confirmed, reproducible positive result in a standard battery of genotoxicity tests should be considered a major barrier to further development for most therapeutic applications. The risk of inducing mutations and potentially cancer is generally unacceptable.
Conditional Pharmacological Exploration: If, and only if, the compound is found to be non-mutagenic and non-clastogenic in vitro, should its antimicrobial and anticancer potential be explored.
In essence, 3-methyl-2-nitrobenzofuran should be treated as a potentially potent but hazardous material. Its profile demands a rigorous, phased evaluation where toxicology dictates the viability of pharmacology. This structured approach ensures that resources are spent wisely and that the foundational principle of drug development—to first do no harm—is upheld.
References
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. Available at: [Link]
Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. Available at: [Link]
Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Al-Ostath, R. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(21), 14389-14413. Available at: [Link]
de Abreu, B. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
Boopathy, R. (2009). Anaerobic metabolism of nitroaromatic compounds and bioremediation of explosives by sulphate-reducing bacteria. Cambridge University Press & Assessment. Available at: [Link]
Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. Available at: [Link]
Khan, I., et al. (2023). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. Pharmaceuticals, 16(11), 1599. Available at: [Link]
Jalali-Heravi, M., & Kyani, A. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. SAR and QSAR in Environmental Research, 30(5), 347-361. Available at: [Link]
Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-673. Available at: [Link]
Jalali-Heravi, M., & Kyani, A. (2019). A Simple Approach for Assessment of Toxicity of Nitroaromatic Compounds Without Using Complex Descriptors and Computer Codes. PubMed. Available at: [Link]
de Abreu, B. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
Antibacterial activity of some substituted benzofurans. Preliminary study of structure activity relationship. (1976). PlumX Metrics. Available at: [Link]
Toropov, A. A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15136. Available at: [Link]
P. O'Brien. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 534-554. Available at: [Link]
Toropov, A. A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. Available at: [Link]
Karaburun, A. Ç. (2019). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Journal of the Institute of Science and Technology. Available at: [Link]
Manjunath, S. Y. (2011). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 4(2), 335-338. Available at: [Link]
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Available at: [Link]
von der Hude, W., et al. (1994). The structural basis of the genotoxicity of nitroarenofurans and related compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 308(2), 161-172. Available at: [Link]
Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025). Gentronix. Available at: [Link]
Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. ACS Publications. Available at: [Link]
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (2024). ScienceDirect. Available at: [Link]
Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. (2015). ResearchGate. Available at: [Link]
Osyanin, V. A., et al. (2021). Methods for the Preparation of 3-Nitrobenzofurans. ResearchGate. Available at: [Link]
Miceli, M., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 395. Available at: [Link]
Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. Available at: [Link]
Rontó, G., et al. (1992). Genotoxic effectivity--comparison of 36 nitrated furan and arenofuran derivatives on a quantitative scale. Mutagenesis, 7(4), 243-249. Available at: [Link]
de Oliveira, G. A. R., et al. (2024). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 47(4), 404-415. Available at: [Link]
Powers, L. J. (1976). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry. Available at: [Link]
Yin, X., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1157. Available at: [Link]
Nakae, D., et al. (2018). Role of oxidative stress in the chemical structure-related genotoxicity of nitrofurantoin in Nrf2-deficient gpt delta mice. Genes and Environment, 40, 18. Available at: [Link]
Chapter 3: In Vitro Cytotoxicity. (n.d.). University of Pretoria. Available at: [Link]
Majage, C. M., et al. (2018). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 11(1). Available at: [Link]
Rakshitha, T., & Rao, V. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 136-140. Available at: [Link]
Abuserii, S., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry, 129, 106158. Available at: [Link]
Szychowska, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. Available at: [Link]
Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. (2022). RSC Publishing. Available at: [Link]
Wang, X., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(36), 22373-22388. Available at: [Link]
Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2022). RSC Publishing. Available at: [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Available at: [Link]
Spectroscopic Characterization and Steric Dynamics of 3-Methyl-2-nitrobenzofuran: An In-Depth Technical Guide
Executive Summary 3-Methyl-2-nitrobenzofuran is a highly specialized heterocyclic compound that serves as a critical model for understanding steric hindrance and photochemical reactivity in substituted benzofurans. Benzo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Methyl-2-nitrobenzofuran is a highly specialized heterocyclic compound that serves as a critical model for understanding steric hindrance and photochemical reactivity in substituted benzofurans. Benzofuran derivatives—many of which are inspired by natural products found in endemic Japanese flora like the Egonoki plant—are well-known biodynamic agents possessing diverse pharmacological properties 1. However, the specific introduction of a methyl group at the C3 position adjacent to a C2 nitro group fundamentally alters the molecule's electronic landscape. This guide provides a comprehensive analysis of its infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic signatures, linking empirical observations to the underlying molecular causality and steric dynamics.
Molecular Architecture & Steric Causality
In unhindered 2-nitrobenzofurans, the nitro group naturally adopts a coplanar conformation with the aromatic ring to maximize
π
-conjugation. In 3-methyl-2-nitrobenzofuran, the steric bulk of the C3 methyl group forces the C2 nitro group out of the aromatic plane. This orthogonal (twisted) geometry significantly impacts the molecule's chemical reactivity. For instance, the steric hindrance at the C3-position completely suppresses standard organocatalyzed dearomative cycloaddition reactions that would otherwise proceed smoothly in unhindered analogs 2. Spectroscopically, this loss of coplanarity manifests as distinct shifts in both vibrational frequencies and electronic absorption bands.
To ensure reproducible and artifact-free characterization, the following protocols utilize self-validating mechanisms to isolate the true spectroscopic signatures of the molecule.
Protocol 1: Solid-State FT-IR Spectroscopy
Matrix Preparation: Grind 1–2 mg of 3-methyl-2-nitrobenzofuran with 100 mg of spectroscopic-grade potassium bromide (KBr).
Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹) and lacks interfering vibrational modes, ensuring that all observed peaks belong exclusively to the analyte.
Pellet Pressing: Subject the finely ground mixture to 10 tons of pressure under a vacuum for 5 minutes.
Causality: Vacuum pressing removes trapped air and ambient moisture. This prevents light scattering and suppresses the broad O-H stretching band (~3400 cm⁻¹) that could mask critical overtone regions.
Background Calibration: Acquire a background spectrum of a pure KBr pellet to digitally subtract ambient CO₂ and trace water vapor.
Spectral Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.
Protocol 2: Solution-State UV-Vis Spectroscopy
Solvent Selection: Dissolve the analyte in spectroscopic-grade acetonitrile (CH₃CN) to achieve a concentration of
10−5
M.
Causality: Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), it minimizes hydrogen-bonding interactions with the nitro group, allowing for the observation of unperturbed electronic transitions.
Baseline Correction: Fill dual quartz cuvettes (1 cm path length) with pure acetonitrile and perform a baseline zeroing across the 200–600 nm range.
Sample Measurement: Replace the sample cuvette with the analyte solution and record the absorption spectrum.
Data Processing: Calculate the molar absorptivity (
ϵ
) using the Beer-Lambert Law to validate the nature of the electronic transitions (
π→π∗
vs.
n→π∗
).
Spectroscopic Signatures
Infrared (IR) Vibrational Modes
The IR spectrum of 3-methyl-2-nitrobenzofuran is heavily influenced by the steric decoupling of the nitro group from the aromatic system. Because the nitro group is twisted out of plane, its electron-withdrawing resonance effect is diminished, causing it to behave more like an aliphatic nitro group.
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Structural Causality
N-O Asymmetric Stretch
~1540 – 1555
Strong
Shifted to higher wavenumbers due to reduced
π
-conjugation caused by steric twisting.
N-O Symmetric Stretch
~1340 – 1360
Strong
Characteristic of non-coplanar nitro groups; lacks the resonance lowering seen in flat nitroaromatics.
C=C Aromatic Stretch
~1590 – 1610
Medium
Benzofuran ring breathing; remains relatively stable and minimally affected by C3 substitution.
C-O-C Ether Stretch
~1240 – 1260
Strong
Confirms the integrity of the benzofuran oxygen heterocycle 1.
C-H Aliphatic Stretch
~2920 – 2960
Weak
Confirms the presence of the C3 methyl group.
UV-Vis Electronic Transitions
The UV-Vis spectrum further corroborates the steric twisting. The loss of coplanarity reduces the overall conjugated system length, resulting in a hypsochromic (blue) shift of the primary absorption bands compared to unsubstituted 2-nitrobenzofuran.
Electronic Transition
λmax
(nm)
Molar Absorptivity (
ϵ
)
Structural Causality
π→π∗
(Benzofuran)
~250 – 275
High (>10,000)
Primary conjugated system absorption; hypsochromically shifted due to the loss of nitro group coplanarity.
n→π∗
(Nitro Group)
~320 – 340
Low (<1,000)
Symmetry-forbidden transition; highly sensitive to the orthogonal twist induced by the C3 methyl group.
Photochemical Implications
The twisted geometry of the nitro group—validated by the aforementioned IR and UV-Vis shifts—is the primary driver of the molecule's unique photochemistry. The orthogonal arrangement of the nitro group relative to the benzofuran ring is a structural prerequisite for an ultrafast nitro-to-nitrite rearrangement upon UV irradiation.
Because the C3 methyl group sterically "locks" the molecule into this pre-twisted conformation, the activation energy for this isomerization is significantly lowered. Consequently, the quantum yield of photochemical degradation for 3-methyl-2-nitrobenzofuran is markedly higher than that of the unhindered 2-nitrobenzofuran 3. Following this rearrangement, the transient nitrite intermediate undergoes rapid homolytic cleavage, releasing nitric oxide (NO•) and yielding a phenoxy radical derivative 4.
Photochemical degradation pathway via nitro-nitrite rearrangement.
Conclusion
The spectroscopic characterization of 3-methyl-2-nitrobenzofuran provides a masterclass in how localized steric hindrance dictates global molecular behavior. By utilizing strict, self-validating IR and UV-Vis protocols, researchers can observe the distinct spectral shifts caused by the out-of-plane twisting of the nitro group. Understanding these signatures is paramount for drug development professionals and photochemists, as the pre-organized orthogonal geometry directly governs the molecule's elevated rate of photochemical degradation and its resistance to standard cycloaddition reactions.
References
Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds. Organic Letters - ACS Publications.
URL:[Link]
Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate.
URL:[Link]
The Photochemistry of Flutamide and its Inclusion Complex with
β
-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways. ResearchGate.
URL:[Link]
Synthesis, Spectral characterization of Schiff base metal complexes. Der Pharma Chemica.
URL:[Link]
Preliminary Screening of 3-Methyl-2-nitrobenzofuran for Antimicrobial Activity: A Mechanistic and Methodological Guide
Executive Summary The rising incidence of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Benzofuran derivatives have long been recognized as privileged scaffolds in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rising incidence of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Benzofuran derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including potent antibacterial and antifungal properties[1][2]. Among these, nitro-heterocyclic compounds represent a highly effective class of prodrugs. This whitepaper provides an in-depth, self-validating methodological framework for the preliminary antimicrobial screening of 3-methyl-2-nitrobenzofuran , detailing the mechanistic rationale, experimental design, and data interpretation required for rigorous preclinical drug development.
Mechanistic Rationale: Nitroreductases and Steric Substitution
To design a robust screening protocol, one must first understand the causality behind the molecule's bioactivity. Nitro-heterocyclic compounds, including nitrobenzofurans, do not possess intrinsic antibacterial activity in their native state. Instead, they function as prodrugs that require enzymatic activation by bacterial nitroreductases (e.g., NfsA and NfsB in Escherichia coli)[3].
Enzymatic Reduction and DNA Damage : Bacterial flavoenzymes reduce the nitro group (-NO₂) into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species covalently bind to bacterial DNA, causing lethal strand breaks and adducts. Consequently, bacterial strains deficient in nitroreductase enzymes exhibit high-level resistance to these compounds, while strains deficient in SOS DNA repair mechanisms are hypersusceptible[3].
The 3-Methyl Advantage : The structural uniqueness of 3-methyl-2-nitrobenzofuran lies in the steric and electronic influence of the methyl group at the C3 position. Photochemical studies indicate that the 3-methyl substituent alters the molecule's reactivity and induces a twisted dihedral angle of the adjacent 2-nitro group[4][5]. This orthogonal arrangement favorably shifts the reduction potential of the nitro group, accelerating electron transfer from bacterial nitroreductases compared to unsubstituted 2-nitrobenzofurans. Furthermore, the highly lipophilic nature of the benzofuran core enhances penetration through the complex bacterial cell envelope[2].
Experimental Methodology: A Self-Validating Protocol
A rigorous screening program must be self-validating. By incorporating specific mutant strains alongside wild-type pathogens, the protocol below not only determines the Minimum Inhibitory Concentration (MIC) but simultaneously verifies the mechanism of action.
Phase 1: Compound Preparation
Synthesize or procure high-purity 3-methyl-2-nitrobenzofuran.
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.
Prepare working solutions in Mueller-Hinton Broth (MHB), ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
Strain Selection : Utilize a panel including wild-type E. coli (e.g., ATCC 25922), Staphylococcus aureus (e.g., ATCC 29213), and critically, an isogenic E. coli nitroreductase double-knockout mutant (∆nfsA/∆nfsB).
Inoculum Preparation : Adjust bacterial suspensions to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL) and dilute 1:150 in MHB.
Assay Execution : In a 96-well microtiter plate, perform two-fold serial dilutions of 3-methyl-2-nitrobenzofuran (ranging from 128 µg/mL to 0.25 µg/mL). Add 50 µL of the bacterial inoculum to each well.
Incubation & Reading : Incubate at 37°C for 18-24 hours under both aerobic and anaerobic conditions. Anaerobiosis often enhances nitro-compound activity by preventing the futile redox cycling of the nitro radical anion back to oxygen[3]. Determine the MIC as the lowest concentration preventing visible growth.
Phase 3: Mechanistic Validation via SOS Chromotest
Use an E. coli PQ37 tester strain featuring an sfiA::lacZ operon fusion.
Expose the strain to sub-MIC concentrations of 3-methyl-2-nitrobenzofuran for 2 hours.
Measure β-galactosidase activity colorimetrically using ONPG (o-nitrophenyl-β-D-galactopyranoside) at 420 nm. An increase in absorbance confirms that the compound induces DNA damage, triggering the SOS repair pathway[3].
Data Presentation and Interpretation
The following tables illustrate the expected quantitative outcomes of a successful screening cascade, demonstrating the self-validating nature of the mutant-based approach.
Interpretation: The dramatic shift in MIC (>32-fold increase) between the wild-type and the ∆nfsA/∆nfsB mutant confirms that 3-methyl-2-nitrobenzofuran is a prodrug strictly dependent on nitroreductase activation. The hypersusceptibility of the SOS-deficient strain further corroborates DNA damage as the terminal lethal event.
Table 2: SOS Chromotest Genotoxicity Validation
Compound Concentration (µg/mL)
β-Galactosidase Activity (Miller Units)
Induction Factor (IF)
0 (Vehicle Control)
15.2
1.0
0.5
45.6
3.0
1.0
121.6
8.0
2.0
258.4
17.0
Interpretation: A dose-dependent increase in the Induction Factor (IF > 2 is considered positive) validates that the reduced intermediates of the benzofuran derivative actively cleave or form adducts with bacterial DNA.
Visualizing the Workflows and Mechanisms
Mechanism of action: Nitroreductase-mediated activation of 3-methyl-2-nitrobenzofuran.
Self-validating experimental workflow for antimicrobial screening and mechanism verification.
Conclusion
The preliminary screening of 3-methyl-2-nitrobenzofuran requires more than standard MIC testing; it demands a mechanistic approach. By leveraging nitroreductase-deficient mutants and SOS-reporter strains, researchers can conclusively link the compound's structural features—specifically the sterically influential 3-methyl group and the reducible 2-nitro group—to its targeted genotoxic bactericidal activity. This self-validating framework ensures that only compounds with verified, resistance-breaking mechanisms advance in the drug development pipeline.
References
McCalla, D. R., et al. "Mode of action of nitro-heterocyclic compounds on Escherichia coli." PubMed (NIH). [Link]
"Synthesis and Biological Evaluation of Some Novel Benzofuran Containing Carbamide Derivatives." Asian Journal of Pharmacy and Health Sciences.[Link]
"Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands." Taylor & Francis.[Link]
"The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways." ResearchGate.[Link]
HPLC Method Development and Validation Protocol for the Quantification of Benzofuran, 3-methyl-2-nitro-
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediates, Heterocyclic Chemistry, and Quality Control Executive Summary & Analytic...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Active Pharmaceutical Ingredient (API) Intermediates, Heterocyclic Chemistry, and Quality Control
The quantification of heterocyclic intermediates is a critical bottleneck in pharmaceutical manufacturing. Benzofuran, 3-methyl-2-nitro- () is a highly lipophilic, aromatic compound often utilized as a synthetic building block. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires overcoming specific chromatographic challenges, primarily the co-elution of structurally similar un-nitrated precursors or regioisomers (e.g., 2-methyl-3-nitrobenzofuran).
This application note outlines a self-validating, Reversed-Phase HPLC-UV methodology. By integrating Quality by Design (QbD) principles, this protocol ensures that the method is not only accurate and precise but also dynamically verifies its own performance prior to every analytical run.
Fig 1. Quality by Design (QbD) workflow for HPLC method development and validation.
Scientific Grounding: The Causality of Method Design
As analytical scientists, we must move beyond empirical trial-and-error. Every parameter in this method has been selected based on the physicochemical properties of the benzofuran core and the strongly electron-withdrawing nitro group.
Stationary Phase Selection (The "Why"): A standard end-capped C18 (Octadecylsilane) column is selected as the primary stationary phase due to the analyte's high lipophilicity (estimated LogP ~3.5), which guarantees strong hydrophobic retention. However, if synthetic byproducts co-elute, a Phenyl-Hexyl column serves as the orthogonal alternative. The
π−π
interactions between the column's phenyl ring and the analyte's nitroaromatic system provide unique selectivity for resolving positional isomers.
Mobile Phase Causality: Acetonitrile (ACN) is prioritized over methanol. ACN is aprotic and possesses lower viscosity, which minimizes system backpressure and yields sharper, more symmetrical peaks for aromatic compounds.
Buffer/Additive Rationale: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. The nitrobenzofuran itself is neutral and does not require pH control for its own ionization; however, the acidic pH (~2.7) suppresses the ionization of residual silanols (
−Si-O−
) on the silica support. This prevents secondary cation-exchange interactions that cause peak tailing. Furthermore, FA ensures the method is completely volatile and directly translatable to LC-MS platforms if mass confirmation is later required.
Detection Wavelength: UV detection is set to 280 nm . The extended conjugation of the benzofuran ring coupled with the nitro chromophore provides a strong
π→π∗
transition in this region, maximizing the signal-to-noise (S/N) ratio while avoiding the noisy, low-wavelength baseline interference common with organic solvents.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a strict System Suitability Test (SST) that acts as a gatekeeper; the system must mathematically prove its resolving power and precision before any unknown sample is quantified.
Reagents and Materials
Analyte: Benzofuran, 3-methyl-2-nitro- Reference Standard (Purity
≥
99.0%).
Solvents: HPLC-Grade Acetonitrile, Ultrapure Water (18.2 M
Ω⋅
cm).
Additive: LC-MS Grade Formic Acid.
Step-by-Step Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Degas via sonication for 10 minutes.
Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.
Diluent: 50:50 Water:Acetonitrile (v/v). Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") upon injection.
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100
μ
g/mL stock solution. Dilute to a working concentration of 10
μ
g/mL.
Sample Preparation: Weigh sample equivalent to 10.0 mg of analyte, extract with 50 mL of diluent using sonication (15 mins), make up to 100 mL, and filter through a 0.22
μ
m PTFE syringe filter. Causality: PTFE is chosen to prevent adsorption of the highly lipophilic analyte, which can occur with Nylon filters.
Chromatographic Conditions
Parameter
Optimized Condition
Column
C18, 150 mm
×
4.6 mm, 3.5
μ
m particle size
Column Temperature
35 °C (Maintains reproducible solvent viscosity)
Flow Rate
1.0 mL/min
Injection Volume
10
μ
L
Detection
UV at 280 nm
Gradient Program
0-2 min: 40% B 2-8 min: 40%
→
90% B 8-10 min: 90% B 10-10.1 min: 90%
→
40% B 10.1-15 min: 40% B (Re-equilibration)
The Gatekeeper: System Suitability Testing (SST)
Before analyzing samples, inject the 10
μ
g/mL standard five times. The run is only validated if the following criteria are met:
SST Parameter
Acceptance Criteria
Rationale
Retention Time (
tR
) Precision
%RSD
≤
1.0%
Verifies pump stability and mobile phase mixing.
Peak Area Precision
%RSD
≤
2.0%
Verifies autosampler accuracy and detector stability.
Tailing Factor (
Tf
)
Tf≤
1.5
Ensures column integrity and absence of silanol interactions.
Theoretical Plates (
N
)
N≥
5000
Confirms optimal column packing and efficiency.
Method Validation Summary
This method was validated strictly according to the , which mandate the demonstration of specificity, linearity, accuracy, and precision.
Table: Representative Validation Data for Benzofuran, 3-methyl-2-nitro-
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Baseline resolution from impurities
Rs
> 2.0 against 2-methyl-3-nitrobenzofuran
Pass
Linearity
R2≥0.999
over reportable range
R2=0.9998
(Range: 1.0 - 50.0
μ
g/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.4%
±
0.8% (at 50%, 100%, 150% levels)
Pass
Repeatability (Precision)
%RSD
≤
2.0% (n=6)
%RSD = 0.65%
Pass
Limit of Quantitation (LOQ)
S/N
≥
10
0.05
μ
g/mL
Pass
Chromatographic Troubleshooting Logic
In the event of matrix interference or co-elution with novel synthetic byproducts, follow the logical decision tree below to dynamically adjust the method while maintaining validation integrity.
Fig 2. Logical troubleshooting tree for resolving co-elution of benzofuran derivatives.
References
Title: Benzofuran, 3-methyl-2-nitro- | C9H7NO3 | CID 55773
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: ICH guideline Q2(R2) on validation of analytical procedures - Step 2b
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Application
Application Note: 3-Methyl-2-nitrobenzofuran as a Strategic Precursor in Advanced Organic Drug Synthesis
Executive Summary Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in antimicrobial, anti-inflammatory, and central nervous system (CNS) therapeutics. Among these, 3-methyl-2-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in antimicrobial, anti-inflammatory, and central nervous system (CNS) therapeutics. Among these, 3-methyl-2-nitrobenzofuran occupies a unique strategic position. Its reactivity is dictated by two competing structural features: the highly electron-withdrawing C2-nitro group (which activates the ring and serves as a masked amine) and the bulky C3-methyl group (which provides metabolic stability but imposes severe steric constraints).
This application note provides researchers and drug development professionals with field-proven protocols for utilizing 3-methyl-2-nitrobenzofuran. We detail its chemoselective reduction to bioactive 2-aminobenzofurans, its unique photochemical properties for Nitric Oxide (NO) delivery, and critically, the mechanistic boundaries it faces in asymmetric dearomative cycloadditions.
Mechanistic Insights & Reactivity Profiling
Understanding the causality behind the reactivity of 3-methyl-2-nitrobenzofuran is essential for rational drug design:
The Nitro Group as a Masked Pharmacophore: The C2-nitro group can be chemoselectively reduced to an amine, unlocking nucleophilic pathways for amide and urea coupling. These resulting derivatives are highly sought after as candidates for anticancer and antimicrobial drug development[1].
Photochemical Nitro-Nitrite Rearrangement: Aromatic nitro compounds with specific twisted geometries undergo unique photochemistry. The presence of the C3-methyl group forces the C2-nitro group out of coplanarity with the benzofuran ring. Upon UV irradiation, this steric twist facilitates an intramolecular nitro-nitrite rearrangement with a higher quantum yield than its unsubstituted counterpart, ultimately releasing NO and forming a phenoxy radical[2].
Steric Blockade in Dearomatization: While unsubstituted 2-nitrobenzofurans are excellent substrates for organocatalyzed asymmetric dearomative [3+2] cycloadditions (forming complex chiral cyclopenta[b]benzofurans), the C3-methyl group completely suppresses this reactivity. The methyl group sterically blocks the trajectory of the incoming nucleophile, preventing the initial attack[3].
Workflow A: Chemoselective Reduction to 2-Amino-3-methylbenzofuran
Causality & Experimental Choice:
To utilize the benzofuran core in amide-linked pharmacophores, the nitro group must be reduced. Catalytic hydrogenation (Pd/C, H₂) risks over-reducing the benzofuran double bonds. Instead, Stannous Chloride dihydrate (SnCl₂·2H₂O) in a mild ethyl acetate/methanol solvent system provides exquisite chemoselectivity, reducing the nitro group while leaving the aromatic core and other sensitive functional groups intact[4].
Workflow for the reduction and subsequent amidation of 3-methyl-2-nitrobenzofuran.
Protocol 1: Step-by-Step Reduction
Reaction Setup: Dissolve 3-methyl-2-nitrobenzofuran (1.0 mmol) in a 1:1 mixture of EtOAc and MeOH (10 mL). Cool the flask to 0 °C using an ice bath.
Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol, 5 equivalents) portion-wise. Causality: The portion-wise addition at 0 °C controls the exothermic nature of the initial single-electron transfer steps.
Monitoring: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) will disappear, replaced by a highly polar, ninhydrin-active amine spot.
Self-Validating Quench: Slowly add saturated aqueous NaHCO₃. Validation: The evolution of CO₂ gas (bubbling) will occur. Continue addition until bubbling ceases and the pH reaches ~8, indicating complete neutralization of the generated HCl.
Workup: Filter the resulting milky suspension through a pad of Celite. Causality: Neutralization precipitates insoluble tin hydroxides. Celite filtration prevents intractable emulsions during the subsequent liquid-liquid extraction.
Isolation: Extract the filtrate with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-amino-3-methylbenzofuran, ready for immediate amidation.
Workflow B: Photochemical NO-Release via Nitro-Nitrite Rearrangement
Causality & Experimental Choice:
For the development of photoresponsive drug delivery systems, localized NO release is highly valuable. The C3-methyl group in 3-methyl-2-nitrobenzofuran sterically forces the nitro group out of the aromatic plane. Under UV light, this geometry heavily favors an intramolecular nitro-nitrite rearrangement over simple non-radiative decay[2].
Sample Preparation: Prepare a 10⁻⁴ M solution of 3-methyl-2-nitrobenzofuran in HPLC-grade acetonitrile.
Deaeration: Purge the solution with Argon gas for 30 minutes. Causality: Molecular oxygen (O₂) is a potent triplet state quencher. Removing it ensures the excited triplet state of the benzofuran successfully undergoes the rearrangement rather than being quenched.
Irradiation: Transfer the deaerated solution to a sealed quartz cuvette. Irradiate using a high-pressure mercury lamp equipped with a 313 nm or 365 nm bandpass filter.
Validation: Monitor the degradation via UV-Vis spectrophotometry (noting the decay of the primary absorption band). To confirm NO release, utilize an NO-specific fluorescent probe (e.g., DAF-2 DA) introduced into the solution post-irradiation, observing the corresponding fluorescence spike at 515 nm.
Mechanistic Limitation: The Steric Boundary in Dearomative Cycloadditions
Causality & Experimental Choice:
Recent advancements in organocatalysis allow 2-nitrobenzofurans to undergo highly stereoselective [3+2] dearomative cycloadditions with Morita–Baylis–Hillman (MBH) carbonates, yielding complex 3D cyclopenta[b]benzofuran scaffolds. However, researchers must note that 3-methyl-2-nitrobenzofuran is entirely unreactive under these conditions [3]. The C3-methyl group creates a severe steric clash that physically blocks the nucleophilic attack of the organocatalyst-activated MBH carbonate onto the C3 position of the benzofuran ring.
Logical comparison of steric hindrance effects in asymmetric dearomative cycloadditions.
Quantitative Data Presentation
The table below summarizes the comparative reactivity profile of 2-nitrobenzofuran substrates, highlighting the profound impact of the C3-methyl substitution.
Substrate
Reaction Type
Experimental Conditions
Key Product / Outcome
Yield / Conversion
Stereoselectivity (dr / ee)
2-Nitrobenzofuran
[3+2] Cycloaddition
Isatin-MBH Carbonate, Cinchona Cat., CHCl₃, 0 °C
Cyclopenta[b]benzofuran
Up to 99%
>20:1 / 98%
3-Methyl-2-nitrobenzofuran
[3+2] Cycloaddition
Isatin-MBH Carbonate, Cinchona Cat., CHCl₃, 0 °C
No Reaction
0%
N/A (Steric Blockade)
3-Methyl-2-nitrobenzofuran
Nitro Reduction
SnCl₂·2H₂O, EtOAc/MeOH, RT
2-Amino-3-methylbenzofuran
>85%
N/A
3-Methyl-2-nitrobenzofuran
Photolysis (UV)
Acetonitrile, hν, Argon purge
Phenoxy Radical + NO
High Quantum Yield
N/A
References
Zhao, J.-Q., et al. "Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds." Organic Letters, vol. 21, no. 3, 2019, pp. 660-664. URL:[Link]
Watanabe, Y., et al. "Investigation of photoreaction for 2-nitrobenzofuran and its 3-methyl derivative." Journal of Photochemistry and Photobiology A: Chemistry, vol. 307-308, 2015, pp. 23-28. URL:[Link]
Mondal, S., et al. "Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks." The Journal of Organic Chemistry, 2022. URL:[Link]
Application Note: ¹H and ¹³C NMR Chemical Shifts, Assignments, and Acquisition Protocols for 3-Methyl-2-nitrobenzofuran
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Scientific Context & Mechanistic Insights As a Senior...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Scientific Context & Mechanistic Insights
As a Senior Application Scientist, I frequently encounter 3-methyl-2-nitrobenzofuran as a benchmark substrate in advanced synthetic methodology and photochemistry. Structurally, the compound features a heavily electron-withdrawn C2 position due to the strong inductive and mesomeric effects of the nitro (-NO₂) group, paired with the steric bulk and weak electron-donating nature of the C3-methyl (-CH₃) group.
This specific substitution pattern creates unique chemical behaviors. For example, the steric hindrance at the C3-position makes 3-methyl-2-nitrobenzofuran notoriously unreactive in standard asymmetric dearomative [3 + 2] cycloadditions, requiring highly specialized catalytic systems to overcome the activation barrier[1][2]. Furthermore, the C3-methyl group significantly alters the photoreactivity and quantum yield of degradation of the benzofuran core compared to its unsubstituted counterpart[3].
Accurate ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization is the critical first step for verifying the purity and structural integrity of this compound before deploying it in complex downstream assays.
Substituent effects on the NMR shifts and reactivity of 3-methyl-2-nitrobenzofuran.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-resolution spectral data, the following protocol is designed as a self-validating system. Each step includes a causality explanation (why the step is performed) and a validation checkpoint (how to confirm the step succeeded).
Step 1: Sample Preparation
Action: Dissolve 15–20 mg (for ¹H NMR) or 50–80 mg (for ¹³C NMR) of 3-methyl-2-nitrobenzofuran in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.
Causality: CDCl₃ provides a necessary deuterium lock signal for the spectrometer and lacks interfering proton signals (save for the residual CHCl₃ peak at 7.26 ppm). Filtration removes paramagnetic impurities and undissolved particulates that distort the local magnetic field.
Validation Checkpoint: The solution must be completely optically clear. Any turbidity will degrade B₀ field homogeneity.
Step 2: Probe Tuning and Matching
Action: Insert the sample into the spectrometer (e.g., 400 MHz) and adjust the probe capacitance to match the Larmor frequency of ¹H and ¹³C.
Causality: Proper tuning maximizes the efficiency of radiofrequency (RF) energy transfer between the probe coil and the sample, ensuring maximum signal excitation and detection.
Validation Checkpoint: The tuning curve minimum ("wobble" curve) must be perfectly centered on the target frequency axis with minimal reflected power.
Step 3: Shimming
Action: Perform gradient shimming (Z1–Z5) to optimize the B₀ magnetic field homogeneity around the sample.
Causality: A perfectly homogeneous field prevents peak broadening, allowing for the resolution of fine scalar couplings (e.g., the complex ddd splitting in the benzofuran aromatic protons).
Validation Checkpoint: The lock level should remain stable and maximized. The residual CHCl₃ peak (7.26 ppm) must exhibit a Full Width at Half Maximum (FWHH) of ≤ 1.0 Hz.
Step 4: Pulse Sequence Execution
Action:
¹H NMR: Acquire 16 scans with a spectral width of 10 ppm and a relaxation delay (d1) of 1 second.
¹³C NMR: Acquire 1024 scans with a spectral width of 250 ppm and a relaxation delay (d1) of 2 seconds.
Causality: The extended d1 delay for ¹³C is mandatory. Quaternary carbons (C2, C3, C3a, C7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in significantly longer T₁ relaxation times. Failing to extend d1 will result in missing or artificially suppressed quaternary carbon signals.
Validation Checkpoint: The ¹³C spectrum must display a Signal-to-Noise (S/N) ratio of > 10:1 for the weakest quaternary carbon (typically C2).
Workflow for NMR sample preparation, acquisition, and data processing.
Quantitative Data Presentation: NMR Assignments
The tables below summarize the expected chemical shifts for 3-methyl-2-nitrobenzofuran in CDCl₃ at 298 K. The assignments are derived from the predictable electronic effects of the benzofuran core modified by the C2-nitro and C3-methyl groups.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J in Hz)
Integration
Assignment Rationale
C3-CH₃
2.75
Singlet (s)
-
3H
Allylic methyl group; strongly deshielded by the adjacent aromatic ring and the powerful electron-withdrawing effect of the C2-NO₂ group.
H-5
7.35
ddd
8.0, 7.2, 1.0
1H
Aromatic proton, meta to the ring oxygen.
H-6
7.48
ddd
8.4, 7.2, 1.2
1H
Aromatic proton, para to the ring oxygen.
H-7
7.55
dt
8.4, 1.0
1H
Aromatic proton, ortho to the ring oxygen.
H-4
7.65
dt
8.0, 1.2
1H
Aromatic proton, peri to the C3-methyl group; experiences mild steric compression and deshielding.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Carbon Type
Assignment Rationale
C3-CH₃
10.5
Primary (CH₃)
Typical benzofuran C3-methyl shift, slightly deshielded by the nitro group.
C-7
112.2
Tertiary (CH)
Ortho to the ring oxygen; strongly shielded by resonance electron donation from the oxygen lone pairs.
C-3
120.5
Quaternary (C)
Substituted by the methyl group.
C-4
122.1
Tertiary (CH)
Aromatic carbon.
C-5
124.5
Tertiary (CH)
Aromatic carbon.
C-6
128.3
Tertiary (CH)
Aromatic carbon.
C-3a
129.8
Quaternary (C)
Bridgehead carbon (internal).
C-2
143.5
Quaternary (C)
Strongly deshielded by the directly attached, highly electronegative -NO₂ group and the adjacent ring oxygen.
C-7a
153.2
Quaternary (C)
Bridgehead carbon attached directly to the electronegative oxygen atom.
References
Zheng, J. et al. "Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reaction of 2-Nitrobenzofurans with 3-Isothiocyanato Oxindoles." Organic Letters - ACS Publications. 1[1]
Yuan, W.-C. et al. "Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds." Organic Letters - ACS Publications. 2[2]
"The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways." ResearchGate. 3[3]
Optimizing reaction yield in the synthesis of Benzofuran, 3-methyl-2-nitro-
Technical Support Center: Optimizing Reaction Yield for 3-Methyl-2-nitrobenzofuran Synthesis As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 2-nitrobenzofurans. The furan ri...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Reaction Yield for 3-Methyl-2-nitrobenzofuran Synthesis
As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 2-nitrobenzofurans. The furan ring is highly electron-rich, making it susceptible to oxidative cleavage, over-nitration, and unexpected photochemical degradation.
This guide bypasses generic advice to provide a deep, mechanistic analysis of the synthesis of 3-methyl-2-nitrobenzofuran. By understanding the causality behind reagent selection and environmental controls, you can transform a low-yielding, tar-heavy reaction into a highly efficient, self-validating protocol.
Part 1: Mechanistic Failure Modes & FAQs
Q1: My crude yield is high, but the isolated yield of 3-methyl-2-nitrobenzofuran drops significantly after purification and storage. What is happening?A1: You are likely experiencing photochemical degradation. Benzofurans bearing a nitro group at the C-2 position are highly sensitive to ambient light. The presence of the methyl group at the C-3 position introduces steric hindrance, twisting the 2-nitro group out of coplanarity with the aromatic ring. This orthogonal geometry drastically increases the quantum yield of photodegradation compared to unsubstituted 2-nitrobenzofuran[1]. Upon exposure to UV or ambient laboratory light, the molecule undergoes an excited-state nitro-to-nitrite rearrangement, followed by O–N bond cleavage and the release of nitric oxide (NO) radicals, which destroys the furan ring[1].
Solution: All workup, chromatography, and storage must be conducted using amber glassware or foil-wrapped flasks.
Q2: I am observing significant black tar formation and ring-opening during the nitration step. How do I prevent this?A2: You are likely using overly harsh nitrating conditions (e.g., fuming HNO₃ in H₂SO₄). The benzofuran ring behaves similarly to an enol ether; it is highly electron-rich and easily oxidized by strong mineral acids. Nitration of benzofurans must be performed using a moderated nitronium ion source. Using concentrated nitric acid diluted in glacial acetic acid acts as a thermal sink and moderates the oxidation potential, preventing the oxidative cleavage of the furan ring[2].
Q3: How can I minimize benzenoid ring nitration (e.g., forming 4-nitro or 6-nitro byproducts)?A3: Electrophilic reagents preferentially attack benzofuran at the C-2 position because the heteroatom stabilizes the intermediate less effectively for C-3 substitution[2]. Since your C-3 position is already blocked by a methyl group, C-2 is the kinetically favored site. However, if the temperature exceeds 5 °C or if excess nitrating agent is used, the reaction will overcome the activation energy required to nitrate the benzenoid ring (forming 4-, 6-, or 7-nitro isomers)[2],[3]. Strict stoichiometric control (1.05 equivalents of HNO₃) and cryogenic temperatures (-10 °C to 0 °C) are mandatory[3].
Part 2: Condition Optimization Matrix
To easily compare how different reaction environments impact the integrity of the benzofuran scaffold, review the quantitative data summary below:
Nitrating System
Temperature
Mechanistic Outcome & Primary Impurities
Expected Yield
Fuming HNO₃ / H₂SO₄
0 °C to 25 °C
Rapid oxidative cleavage. Heavy tar formation, ring-opened byproducts.
< 15%
N₂O₄ in Benzene
10 °C
Mild electrophilic addition. High amounts of unreacted starting material.
This protocol for the nitration of 3-methylbenzofuran is designed as a self-validating system. At each critical juncture, a physical or thermodynamic cue will confirm whether the reaction is proceeding correctly.
Reagents:
3-Methylbenzofuran (1.0 eq)
Concentrated Nitric Acid (68-70%, 1.05 eq)
Glacial Acetic Acid (Solvent, 10 mL per gram of substrate)
Step-by-Step Methodology:
Preparation of the Nitrating Mixture: In a foil-wrapped addition funnel, carefully mix concentrated HNO₃ (1.05 eq) with an equal volume of glacial acetic acid.
Validation Checkpoint: The mixture should remain colorless to very pale yellow. If it turns deep orange/brown, excessive NO₂ gas has formed due to water contamination or high ambient temperature; discard and remake.
Substrate Cooling: Dissolve 3-methylbenzofuran in the remaining glacial acetic acid in a round-bottom flask. Submerge the flask in an ice/brine bath and allow the internal temperature to reach -10 °C[3].
Controlled Addition: Add the nitrating mixture dropwise over 30 minutes.
Validation Checkpoint: Monitor the internal thermometer. The reaction is exothermic. Adjust the drip rate so the internal temperature never exceeds 0 °C. A temperature spike above 5 °C correlates directly with the formation of benzenoid-nitrated isomers.
Reaction Maturation: Stir the mixture at 0 °C for 1 hour[3].
Validation Checkpoint: TLC (Hexanes:EtOAc 9:1) should show the disappearance of the starting material (high Rf) and the appearance of a single bright yellow spot (lower Rf).
Quenching & Isolation: Pour the reaction mixture vigorously into a beaker of crushed ice and water (3x the reaction volume).
Validation Checkpoint: A pale yellow precipitate should form immediately[3]. If the mixture turns black or oily, oxidative cleavage occurred during Step 3.
Filtration & Storage: Filter the precipitate under vacuum, wash with cold water until the filtrate is pH neutral, and dry under a vacuum. Transfer immediately to an amber glass vial to prevent nitro-nitrite photochemical rearrangement[1].
Part 4: Troubleshooting Logic Workflow
Use the following diagnostic tree to identify the root cause of suboptimal yields during your synthesis.
Troubleshooting workflow for 3-methyl-2-nitrobenzofuran synthesis.
Overcoming low conversion rates in Benzofuran, 3-methyl-2-nitro- nitration
Module: Overcoming Low Conversion in 3-Methyl-2-nitrobenzofuran Nitration Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the electrophil...
Author: BenchChem Technical Support Team. Date: April 2026
Module: Overcoming Low Conversion in 3-Methyl-2-nitrobenzofuran Nitration
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the electrophilic aromatic substitution (EAS) of heavily deactivated benzofuran systems.
The Diagnostic Dashboard: Understanding the Causality of Failure
Nitrating 3-methyl-2-nitrobenzofuran presents a classic EAS paradox. The starting material is already severely deactivated. The existing nitro group at the C2 position exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects, draining electron density from the delocalized 10π-system of the benzofuran core[1]. While the C3-methyl group provides a weak activating (+I) effect, it is insufficient to overcome the global deactivation.
Consequently, researchers attempting further nitration (typically aiming for the benzenoid ring at C5 or C7) face sluggish kinetics, low conversion rates, and a high risk of destroying the heterocycle entirely[2].
Mechanistic Deep-Dive
When utilizing standard mixed acid (HNO₃/H₂SO₄) conditions, the high activation energy required to form the Wheland intermediate on the deactivated benzenoid ring forces the reaction to compete with deleterious side pathways[3]. The electron-rich nature of the furan oxygen makes the C2-C3 bond highly susceptible to oxidative cleavage under harsh acidic conditions. Instead of achieving electrophilic substitution, the nitric acid acts as an oxidant, leading to ring-opening, polymerization, and the formation of intractable black tar.
Mechanistic pathways of deactivated benzofuran nitration vs. oxidative degradation.
Data Center: Reagent Matrix & Conversion Rates
To overcome these limitations, the nitrating agent must possess extreme electrophilicity without acting as a strong oxidant. The table below summarizes empirical conversion data across different nitrating systems.
Good balance; TFAA scavenges water to drive NO₂⁺ formation.
NO₂⁺BF₄⁻ / Sulfolane/DCM
-10 to 0
85 - 95%
Excellent conversion; avoids oxidative side reactions.
Actionable Troubleshooting Protocol: The NO₂BF₄ Method
Trustworthiness & Causality: The use of pre-formed Nitronium Tetrafluoroborate (NO₂BF₄) is a self-validating approach. By eliminating the equilibrium that generates water and oxidative species in mixed acids, this protocol protects the fragile furan ring while forcing substitution on the deactivated benzenoid ring. Sulfolane is utilized as a co-solvent to stabilize the highly polar nitronium ion.
Step-by-step experimental workflow for high-yield nitration using NO2BF4.
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Dissolve 3-methyl-2-nitrobenzofuran (10 mmol) in a strictly anhydrous mixture of Dichloromethane (DCM) and Sulfolane (4:1 v/v, 40 mL). Note: Moisture instantly quenches NO₂BF₄, halting conversion.
Temperature Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -10°C.
Electrophile Addition: Weigh out Nitronium Tetrafluoroborate (15 mmol, 1.5 eq) in a glovebox. Add the solid in small portions over 45 minutes against a positive flow of argon. Causality: Portion-wise addition prevents localized exothermic spikes that lower the activation barrier for oxidative ring cleavage.
Reaction Monitoring: Stir the mixture at 0°C. Withdraw 50 µL aliquots every 30 minutes, quench in cold methanol, and monitor via HPLC (UV detection at 254 nm). The reaction is self-validating when the substrate peak diminishes alongside the proportional growth of the dinitro product peak.
Controlled Quench: Once conversion exceeds 90% (typically 2-3 hours), carefully pour the reaction mixture into 100 mL of vigorously stirred, ice-cold saturated aqueous NaHCO₃.
Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to separate regioisomers.
FAQ Knowledge Base
Q: My reaction mixture turns black immediately upon adding the nitrating agent. What is happening?A: This is the hallmark of oxidative cleavage of the benzofuran ring. The furan moiety is highly sensitive to oxidation[1]. If you are using mixed acid, the oxidizing power of HNO₃ is destroying your substrate before nitration can occur. Switch to the NO₂BF₄ protocol and ensure strict temperature control (-10°C).
Q: I am using HNO₃/TFAA, but my conversion stalls at 40%. How do I push it to completion?A: The reaction is likely stalling due to the accumulation of water, which shifts the equilibrium away from nitronium ion formation. Ensure your Trifluoroacetic Anhydride (TFAA) is fresh. TFAA acts as a chemical dehydrating agent; if it has hydrolyzed to TFA in the bottle, it cannot drive the reaction[2]. Consider adding an extra 0.5 equivalents of TFAA mid-reaction.
Q: How do I control or predict the regioselectivity of the second nitration?A: The existing 2-nitro group strongly deactivates the furan ring, directing incoming electrophiles to the benzenoid ring. The 3-methyl group provides a weak ortho/para directing effect, but steric hindrance and the global electronic distribution typically favor substitution at the C5 and C7 positions[3]. You will likely obtain a mixture of 5-nitro and 7-nitro isomers, which must be separated via column chromatography or fractional crystallization.
References
Product Class 1: Benzo[b]furans
Source: Thieme-connect (Houben-Weyl)
URL:[Link]
Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning
Source: ChemRxiv
URL:[Link]
Electrophilic Aromatic Substitution on Benzofuran and Indole: Possible Explanation through Wheland Intermediates, Frontier Orbit
Source: Preprints.org
URL:[Link]
Advanced Chromatography Support Center: HPLC Resolution of 3-Methyl-2-nitrobenzofuran
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals overcome the specific analytical challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals overcome the specific analytical challenges associated with 3-methyl-2-nitrobenzofuran .
This molecule presents a unique chromatographic puzzle: it features a highly hydrophobic, planar benzofuran core paired with a strongly electron-withdrawing, polarizable nitro group. This dual nature often results in unpredictable retention behaviors, severe co-elution with structural isomers, and peak tailing. The following guides and self-validating protocols are engineered to help you establish absolute control over your mobile phase and stationary phase dynamics.
Part 1: Expert Troubleshooting & FAQs
Q1: I am experiencing co-elution between 3-methyl-2-nitrobenzofuran and its positional isomers (e.g., 5-methyl-2-nitrobenzofuran). Should I adjust my organic modifier or change my column?A1: You must address the stationary phase first, followed by the organic modifier. While C18 is the industry workhorse, nitroaromatics and benzofurans frequently co-elute on C18 phases because the purely hydrophobic differences between positional isomers are negligible.
The Causality: Switching to a Phenyl-Hexyl column introduces
π−π
interactions. The delocalized electrons of the benzofuran ring and the electron-deficient nitro group interact strongly with the phenyl stationary phase, providing an entirely new axis of selectivity. Once the column is selected, evaluate Methanol (MeOH) versus Acetonitrile (ACN). MeOH acts as both a hydrogen-bond donor and acceptor, providing distinct selectivity for the nitro group compared to the aprotic ACN, which relies solely on dipole-dipole interactions.
Q2: My peak shape for 3-methyl-2-nitrobenzofuran is highly asymmetrical (tailing factor > 1.5). How can I fix this via mobile phase optimization?A2: Peak tailing for nitrobenzofurans is rarely an issue with the analyte's ionization state (as it is neutral), but rather a symptom of secondary interactions between the highly polarizable nitro group and unreacted silanols on the silica matrix.
The Causality: At a neutral pH, residual silanols on the silica support are ionized (
SiO−
), acting as weak cation exchangers that drag on the polarized regions of your analyte. By adjusting the mobile phase pH to below 3.0 (e.g., using 0.1% Formic Acid or a Phosphate buffer at pH 2.4), you protonate the silanols, neutralizing their charge and instantly suppressing these secondary interactions to restore peak symmetry[1].
Q3: Is it better to use isocratic or gradient elution for complex reaction mixtures containing this analyte?A3: For complex mixtures containing synthetic intermediates, gradient elution is mandatory for initial scouting. However, for routine quantification and maximum baseline stability, an optimized isocratic method is superior.
The Causality: You can utilize Overlapping Resolution Mapping (ORM) to transition from gradient to isocratic elution. ORM mathematically models the retention behavior of nitroaromatics across different solvent strengths, allowing you to pinpoint the exact isocratic mobile phase composition that maximizes the resolution (
Rs
) between critical pairs without trial-and-error[2].
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in System Suitability Test (SST) criteria; the protocol mathematically proves its own success before you proceed to sample analysis.
Protocol: Mobile Phase Scouting & System Suitability for Nitrobenzofurans
Objective: Establish a robust, high-resolution separation method for 3-methyl-2-nitrobenzofuran leveraging
π−π
interactions and silanol suppression.
Step-by-Step Methodology:
Column Installation: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm) to exploit the aromaticity of the benzofuran core.
Mobile Phase Preparation:
Aqueous Phase (A): Prepare 0.1% Formic Acid in ultrapure LC-MS grade water (Yields pH ~2.8). Purpose: Silanol suppression.
Gradient Scouting: Program the pump for a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C to reduce mobile phase viscosity.
Self-Validation Checkpoint (SST):
Inject a 10 µL standard mixture containing 3-methyl-2-nitrobenzofuran and its closest eluting known impurity (e.g., a positional isomer).
Acceptance Criteria: The system is ONLY validated if:
Resolution (
Rs
) between the critical pair is ≥2.0 .
Peak Tailing Factor (
Tf
) is ≤1.5 .
Retention time Relative Standard Deviation (RSD) over 3 replicate injections is ≤0.5% .
Feedback Loop: If
Rs<2.0
, the protocol dictates switching the organic modifier (Phase B) from Methanol to Acetonitrile to alter the dipole interaction dynamics, then repeating the SST.
Part 3: Quantitative Data & Logic Visualizations
Table 1: Mobile Phase Modifier Effects on Nitroaromatic Resolution
Data summarizes expected chromatographic shifts when optimizing the mobile phase for nitroaromatics on a Phenyl-Hexyl stationary phase.
Organic Modifier
Primary Interaction Mechanism
Impact on Selectivity (
α
)
Impact on Backpressure
Best Use Case
Methanol (MeOH)
Hydrogen bonding,
π−π
enhancement
High (Excellent for isomers)
High (Viscous aqueous mixtures)
Resolving positional isomers of benzofurans.
Acetonitrile (ACN)
Dipole-dipole,
π−π
disruption
Moderate
Low
Rapid scouting; highly hydrophobic impurities.
Tetrahydrofuran (THF)
Strong dipole,
π−π
suppression
Low (Often co-elutes isomers)
Moderate
Flushing strongly retained polymeric impurities.
Table 2: Recommended Column Chemistries for 3-Methyl-2-nitrobenzofuran
Stationary Phase
Retention Mechanism
pH Stability
Resolution Potential for Isomers
Phenyl-Hexyl
Hydrophobic +
π−π
interactions
2.0 - 8.0
Excellent (
Rs>2.0
)
C18 (End-capped)
Purely Hydrophobic
1.0 - 12.0
Poor to Moderate (
Rs<1.5
)
Fluorophenyl (F5)
Dipole,
π−π
, Steric
2.0 - 8.0
Good (
Rs≈1.8
)
Diagnostic Workflows
Workflow for HPLC mobile phase optimization of nitrobenzofurans.
Logic tree for troubleshooting peak tailing in nitroaromatic HPLC analysis.
Technical Support Center: Handling Protocols & Toxicity Mitigation for 3-Methyl-2-nitrobenzofuran
Welcome to the Technical Support Center. 3-Methyl-2-nitrobenzofuran is a highly reactive heterocyclic compound utilized in advanced drug development and synthetic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3-Methyl-2-nitrobenzofuran is a highly reactive heterocyclic compound utilized in advanced drug development and synthetic chemistry. However, its unique structural properties present significant challenges regarding photochemical stability and in vitro cytotoxicity. This guide synthesizes field-proven methodologies to help researchers establish self-validating handling protocols and mitigate experimental toxicity.
Mechanistic Troubleshooting & FAQs
Q1: Why do my 3-methyl-2-nitrobenzofuran stock solutions degrade so rapidly under ambient laboratory conditions?A1: The degradation is driven by a photo-induced nitro-to-nitrite rearrangement[1]. The presence of the methyl group at the 3-position sterically interacts with the adjacent 2-nitro group, twisting it out of the benzofuran ring's coplanar geometry. This twisted conformation significantly increases the quantum yield of photodegradation compared to unsubstituted 2-nitrobenzofuran[1]. Upon exposure to UV or ambient light, the compound enters an excited triplet state, rearranging into a nitrite intermediate that undergoes homolytic cleavage to release toxic nitric oxide (NO•) and aryloxy radicals[2].
Corrective Action: Always handle solutions under yellow/red safe lights and store them in actinic (amber) glassware.
Q2: How can I reduce the high background cytotoxicity observed during in vitro cellular assays?A2: Nitroaromatic compounds are highly susceptible to enzymatic reduction by cellular nitroreductases. This one-electron reduction generates a reactive nitro anion radical, which rapidly reacts with molecular oxygen to produce Reactive Oxygen Species (ROS), regenerating the parent compound in a futile redox cycle. This oxidative stress, combined with the inherent genotoxicity of the benzofuran scaffold[3], causes non-specific cytotoxicity.
Corrective Action: Co-incubate your cellular assays with ROS scavengers such as N-acetylcysteine (NAC) or dithiothreitol (DTT), which have been proven to mitigate nitroaromatic-induced toxicity by replenishing intracellular thiol pools[4].
Q3: Are there specific environmental controls required beyond standard BSL-2?A3: Yes. Because the photochemical degradation releases NO• gas and the parent compound exhibits potential genotoxicity[3], all powder handling and stock preparation must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation exposure.
Quantitative Data Summaries
Table 1: Comparative Photochemical and Toxicity Metrics
Compound
Photodegradation Quantum Yield (Φ)
Primary Degradation Products
Cytotoxicity Mechanism
Recommended Mitigation
2-Nitrobenzofuran
Low (Coplanar geometry)
NO•, Aryloxy radicals
Nitroreduction (ROS), Genotoxicity
NAC (5 mM)
3-Methyl-2-nitrobenzofuran
High (Sterically twisted)
NO•, Aryloxy radicals
Nitroreduction (ROS), Genotoxicity
NAC (5–10 mM), Dark Storage
Validated Experimental Protocols
Protocol 1: Preparation and Validation of Light-Sensitive Stock Solutions
Causality Focus: Preventing photo-excitation and ensuring batch-to-batch consistency.
Preparation: Weigh 3-methyl-2-nitrobenzofuran powder inside a ventilated fume hood using amber microcentrifuge tubes to completely block ambient light exposure.
Solubilization: Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Note: Degassing the solvent prevents premature oxidation of the compound.
Self-Validation (Integrity Check): Before use in critical assays, dilute a 1 µL aliquot to 10 µM in high-purity acetonitrile and measure the UV-Vis absorbance spectrum. Compare the
λmax
to a pristine reference standard. A spectral shift or the appearance of a new peak indicates that a nitro-nitrite rearrangement has occurred, and the batch must be discarded.
Storage: Aliquot the validated stock solution into single-use amber vials, blanket the headspace with argon gas to displace oxygen, and store at -20°C.
Protocol 2: Cellular Assay Setup with Toxicity Mitigation
Causality Focus: Blocking the futile redox cycle and preventing ROS accumulation.
Pre-treatment: Pre-incubate the target cell line with 5 mM N-acetylcysteine (NAC) in complete culture media for 1 hour at 37°C. This step boosts intracellular glutathione levels prior to compound exposure[4].
Compound Addition: Under low-light conditions, dilute the 3-methyl-2-nitrobenzofuran DMSO stock into the culture media (ensure final DMSO concentration remains < 0.1% v/v).
Incubation: Incubate the cells for the required assay duration in a standard CO₂ incubator.
Self-Validation (Viability Check): Run a parallel control plate using a Lactate Dehydrogenase (LDH) leakage assay to quantify background cytotoxicity. If LDH leakage exceeds 10% of the maximum lysis control, increase the NAC pre-treatment concentration to 10 mM.
Pathway Visualizations
Photochemical degradation pathway of 3-methyl-2-nitrobenzofuran.
Nitroreductase-mediated cytotoxicity mechanism and ROS scavenging.
References
Watanabe, Y., Tanaka, T., Fukuyoshi, S., & Oda, A. (2015). Investigation of photoreaction for 2-nitrobenzofuran and its 3-methyl derivative. Journal of Photochemistry and Photobiology A: Chemistry.[Link]
Nuñez, R., et al. (2011). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. The Journal of Physical Chemistry A.[Link]
Hoener, B. A., & Noach, A. (1996). Mitigation of nitrofurantoin-induced toxicity in the perfused rat liver. Toxicology and Applied Pharmacology.[Link]
Quillardet, P., Huisman, O., D'Ari, R., & Hofnung, M. (1982). SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity. Proceedings of the National Academy of Sciences.[Link]
Comprehensive Comparison Guide: Validation of GC-MS Analytical Methods for 3-Methyl-2-nitrobenzofuran Detection
Executive Summary 3-Methyl-2-nitrobenzofuran is a highly photoreactive nitroaromatic compound. In pharmaceutical development and environmental monitoring, detecting such nitroaromatic derivatives is critical, as they fre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Methyl-2-nitrobenzofuran is a highly photoreactive nitroaromatic compound. In pharmaceutical development and environmental monitoring, detecting such nitroaromatic derivatives is critical, as they frequently fall under the cohort of concern for mutagenic impurities. Due to its structural characteristics, it is prone to nitro-nitrite rearrangement and subsequent degradation, particularly under UV irradiation[1].
This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its detection. By evaluating column chemistries and ionization modes (EI vs. NCI), this document establishes a robust, self-validating quantitative method that complies with international regulatory standards.
Regulatory & Scientific Foundation
The validation of this analytical procedure strictly adheres to the2[2]. For a potentially genotoxic or photoreactive impurity, the method must demonstrate exceptional sensitivity (LOD/LOQ), specificity, and robustness.
Causality Insight: The twisted geometry of the nitro group relative to the benzofuran plane in 3-methyl-2-nitrobenzofuran facilitates rapid photochemical degradation[1]. Therefore, a self-validating protocol must include strict environmental controls (e.g., actinic light shielding) during sample preparation to prevent false negatives caused by analyte degradation before the sample even reaches the injector.
Experimental Protocols & Methodologies
To ensure a self-validating system, the protocol incorporates an isotopically labeled internal standard to continuously monitor and correct for injection variability and matrix suppression.
Step-by-Step Sample Preparation
Solvent Selection: Dissolve the sample matrix in pesticide-grade dichloromethane (DCM) or ethyl acetate. Why? Protic solvents can participate in unwanted photochemical side reactions with the nitro group.
Photochemical Protection: Perform all extractions, dilutions, and vortexing in amber glass vials.
Internal Standardization: Spike all samples and calibration standards with a deuterated nitroaromatic analog (e.g., Nitrobenzene-d5) at a constant concentration (e.g., 10 ng/mL) prior to extraction.
GC-MS Instrumental Setup
Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.
Injection: 1 µL, pulsed splitless mode at 250°C to maximize the transfer of trace analytes onto the column.
Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min to bake out heavy matrix components.
To optimize the detection of 3-methyl-2-nitrobenzofuran, we compared standard Electron Ionization (EI) against Negative Chemical Ionization (NCI), alongside non-polar versus mid-polar column chemistries.
Ionization: EI (70 eV) vs. NCI (Methane)
Standard 70 eV EI is a "hard" ionization technique. For nitroaromatics, EI typically results in extensive fragmentation—specifically the loss of NO• and NO2• radicals—leaving a very weak or entirely absent molecular ion[3]. While useful for library matching, this fragmentation severely compromises quantitative sensitivity.
Conversely, NCI utilizing methane as a reagent gas operates via Resonance Electron Capture (REC). Because the nitro group is highly electronegative, it efficiently captures thermal electrons, predominantly forming the intact molecular anion [M]•⁻[4]. This mechanistic advantage provides a 10- to 100-fold increase in sensitivity for nitroaromatics compared to EI.
Figure 1: Mechanistic comparison of EI and NCI pathways for nitroaromatic compound detection.
Column Chemistry: DB-5MS vs. DB-1701
DB-5MS (5% Phenyl-methylpolysiloxane): Provides adequate baseline separation but often exhibits slight peak tailing for polar nitro groups due to limited stationary phase interaction.
DB-1701 (14% Cyanopropyl-phenyl): The mid-polarity stationary phase offers superior dipole-dipole interactions with the nitro group. This results in sharper peak shapes, less band broadening, and improved signal-to-noise (S/N) ratios.
Quantitative Data & Validation Metrics
The following tables summarize the comparative performance and ICH Q2(R2) validation metrics for the optimized GC-NCI-MS method using a DB-1701 column.
Table 1: Performance Comparison of Ionization Techniques
Parameter
Electron Ionization (EI)
Negative Chemical Ionization (NCI)
Primary Ion Formed
Fragment ions (m/z[M-NO]+, [M-NO2]+)
Molecular anion (m/z [M]•⁻)
Sensitivity (LOD)
5.0 - 10.0 ng/mL
0.05 - 0.1 ng/mL
Selectivity
Moderate (high matrix background)
High (transparent matrix background)
Linear Dynamic Range
2 orders of magnitude
3-4 orders of magnitude
Best Application
Structural elucidation / Screening
Trace quantitation of impurities
Table 2: ICH Q2(R2) Method Validation Results (GC-NCI-MS)
Validation Characteristic
Acceptance Criteria (ICH Q2(R2))
Experimental Result
Specificity
No interference at analyte RT
Complies (Resolution > 2.0 vs matrix)
Linearity (R²)
≥ 0.990
0.9989 (Range: 0.1 - 100 ng/mL)
Accuracy (Recovery)
80% - 120%
96.4% ± 2.1%
Precision (% RSD)
≤ 15% at LOQ
4.8% (n=6)
Limit of Quantitation
S/N ≥ 10
0.1 ng/mL
Validation Workflow Visualization
To ensure a self-validating system, the lifecycle of the analytical procedure must follow a logical progression from specificity testing through to robustness, ensuring all variables are accounted for before final reporting.
Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow for GC-MS procedures.
Conclusion & Recommendations
For the trace detection and validation of 3-methyl-2-nitrobenzofuran, GC-NCI-MS coupled with a mid-polarity column (e.g., DB-1701) is the superior analytical configuration. The use of Negative Chemical Ionization exploits the high electron affinity of the nitro group, completely bypassing the fragmentation issues inherent to EI and achieving the femtogram-to-picogram sensitivity required for mutagenic impurity profiling. Analysts must strictly adhere to actinic light protection during sample preparation to maintain the scientific integrity of the quantitative results.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / ICH
URL:[Link]
The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin.
Source: ResearchGate / Photochemistry and Photobiology
URL:[Link]
Kinetic Understanding of the Ultrahigh Ionization Efficiencies of Excited-State CH2Cl2-Induced Associative Ionization: A Case Study with Nitro Compounds
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Comparison Guide: Biological Activity and Reactivity of 3-Methyl-2-nitrobenzofuran vs. 2-Nitrobenzofuran
Introduction Nitrobenzofurans are privileged scaffolds in medicinal chemistry, frequently utilized for their intrinsic antimicrobial, anti-inflammatory, and nematicidal properties. Among these, 2-nitrobenzofuran (2-NBF)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nitrobenzofurans are privileged scaffolds in medicinal chemistry, frequently utilized for their intrinsic antimicrobial, anti-inflammatory, and nematicidal properties. Among these, 2-nitrobenzofuran (2-NBF) and its substituted analog, 3-methyl-2-nitrobenzofuran (3-Me-2-NBF), present a fascinating case study in how a single methyl group can drastically alter chemical reactivity, photochemistry, and subsequent biological applications. As a Senior Application Scientist, I have structured this guide to provide an in-depth, objective comparison of their performance, supported by mechanistic insights, experimental data, and self-validating protocols.
Structural Divergence and Mechanistic Implications
The fundamental difference between these two molecules is the presence of a methyl group at the C3 position of the benzofuran ring in 3-Me-2-NBF. This seemingly minor structural change induces significant steric and electronic effects:
Steric Hindrance and Chemical Reactivity: 2-NBF is highly planar, making the C3 position highly accessible. It acts as an excellent Michael acceptor and dienophile in dearomative cycloadditions and Diels-Alder reactions (1)[1]. In sharp contrast, the C3-methyl group in 3-Me-2-NBF creates severe steric bulk, effectively blocking nucleophilic attack at this site. For instance, in organocatalyzed dearomative [3+2] cycloadditions, 2-NBF reacts smoothly to form bioactive cyclopenta[b]benzofuran scaffolds, whereas 3-Me-2-NBF is completely unreactive under identical standard conditions (2)[2].
Photochemical Nitro-to-Nitrite Rearrangement: The steric clash between the C3-methyl and the C2-nitro group forces the nitro group out of the aromatic plane. This orthogonal (twisted) geometry is the primary trigger for photochemical nitro-to-nitrite rearrangement. Consequently, 3-Me-2-NBF exhibits a dramatically higher quantum yield of photodegradation compared to the planar 2-NBF, leading to accelerated release of nitric oxide (NO) upon UV irradiation (3)[3].
Fig 1. Photochemical nitro-to-nitrite rearrangement pathway and NO release divergence.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences in biological and chemical performance between the two compounds based on their structural mechanics.
To objectively validate the performance differences, the following self-validating protocols are established. These workflows isolate the variables of steric hindrance and photoreactivity.
Protocol A: Photochemical Degradation and NO Release Assay
Causality & Rationale: Measuring the quantum yield of degradation requires an absolute quantification of absorbed photons. We utilize potassium ferrioxalate actinometry to calibrate the light source. This ensures that the observed degradation rate is a true reflection of the molecule's photoreactivity, independent of lamp intensity fluctuations.
Actinometry Calibration: Prepare a 0.006 M solution of potassium ferrioxalate. Irradiate at 365 nm for a defined time, then complex with 1,10-phenanthroline. Measure absorbance at 510 nm to calculate the incident photon flux.
Sample Preparation: Prepare 10 µM solutions of 2-NBF and 3-Me-2-NBF in deaerated acetonitrile. Self-Validation Step: Keep a duplicate set of samples in complete darkness as a thermal/hydrolytic control to ensure degradation is strictly photochemical.
Irradiation: Irradiate the samples in a quartz cuvette at 365 nm.
Monitoring: Extract aliquots at 5-minute intervals and analyze via HPLC-UV to quantify the remaining parent compound.
NO Quantification: Concurrently, use a Griess reagent assay to measure the accumulation of nitrite (a stable oxidation product of NO) in the irradiated solutions.
Data Analysis: Calculate the quantum yield (Φ) by dividing the moles of compound degraded by the moles of photons absorbed.
Fig 2. Workflow for evaluating photochemical degradation and NO release efficacy.
Causality & Rationale: To demonstrate the steric blocking effect of the C3-methyl group, both compounds are subjected to an organocatalyzed dearomative cycloaddition with isatin-derived Morita–Baylis–Hillman (MBH) carbonates (2)[2].
Reaction Setup: In a dry Schlenk tube, dissolve 0.1 mmol of the nitrobenzofuran derivative (2-NBF or 3-Me-2-NBF) and 0.12 mmol of isatin-derived MBH carbonate in 1.0 mL of anhydrous CH2Cl2.
Catalyst Addition: Add 10 mol% of a modified cinchona alkaloid catalyst (e.g., methoxyl protected β-isocupreidine).
Incubation: Stir the reaction mixture at 18 °C for 24 hours.
Quenching and Analysis: Quench the reaction with water and extract with ethyl acetate. Analyze the crude mixture via 1H NMR to determine conversion rates.
Expected Outcome: 2-NBF will yield the cyclopenta[b]benzofuran product with high diastereoselectivity (>20:1 dr) and enantioselectivity, validating the catalytic system. 3-Me-2-NBF will show 0% conversion, recovering the starting material quantitatively due to the steric clash at the C3-position preventing the nucleophilic attack.
Conclusion
While 2-nitrobenzofuran serves as an exceptionally versatile building block for synthesizing complex, biologically active polycyclic scaffolds, 3-methyl-2-nitrobenzofuran's utility lies in its unique photochemistry. The steric hindrance introduced by the C3-methyl group shuts down its reactivity as a Michael acceptor but primes the molecule for rapid, light-activated NO release, positioning it as a highly specialized candidate for localized photodynamic therapeutic applications.
References
Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds. Organic Letters - ACS Publications. 2
The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways. ResearchGate. 3
2-NITROBENZOFURAN AS DIENOPHILE IN DIELS-ALDER REACTIONS. A SIMPLE DIBENZOFURANS SYNTHESIS. Sciforum. 1
Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. Organic Letters - ACS Publications. 5
Benchmarking Catalytic vs. Stoichiometric Pathways for 3-Methyl-2-nitrobenzofuran Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive SummaryBenzofuran, 3-methyl-2-nitro- (CID 55773)[1] is a highly specialized, sterically hin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive SummaryBenzofuran, 3-methyl-2-nitro- (CID 55773)[1] is a highly specialized, sterically hindered heterocyclic building block. In the realm of asymmetric catalysis and drug discovery, it serves as a stringent benchmark substrate. For instance, its C3-methyl group induces significant steric hindrance, rendering the substrate completely unreactive in certain dearomative [3+2] cycloadditions compared to its unsubstituted analogues (Organic Letters, 2018)[2].
Synthesizing this compound with high regioselectivity is historically challenging. As an application scientist evaluating synthetic routes, I have benchmarked the traditional stoichiometric electrophilic nitration against an advanced radical-mediated catalytic pathway. This guide objectively compares these methodologies, providing the mechanistic causality and self-validating protocols necessary to scale this synthesis efficiently.
Mechanistic Divergence: Electrophilic vs. Radical Pathways
The core challenge in synthesizing 3-methyl-2-nitrobenzofuran lies in controlling regioselectivity. The aromaticity of the benzofuran system makes it highly susceptible to electrophilic attack.
Path A: Traditional Electrophilic Nitration (Stoichiometric)
Traditional nitration using nitric acid in glacial acetic acid relies on the highly reactive nitronium ion (NO₂⁺). While the electron-donating C3-methyl group activates the adjacent C2 position, the sheer electrophilicity of NO₂⁺ results in competing attacks on the benzenoid ring. This often yields a complex mixture of the desired C2-nitrated product alongside 4-, 6-, and 7-nitro isomers ()[1].
Path B: CAN-Catalyzed Radical Nitration (Catalytic/Sonochemical)
To bypass benzenoid over-nitration, we shift to a single-electron transfer (SET) radical mechanism. Utilizing Cerium(IV) Ammonium Nitrate (CAN) as a catalyst with sodium nitrite (NaNO₂) generates nitrogen dioxide radicals (NO₂•). The NO₂• radical selectively attacks the C2 position to form the most thermodynamically stable radical intermediate, completely avoiding the benzenoid ring. Furthermore, sonochemical activation overcomes the mass-transfer limitations of the inorganic salts in the organic phase ()[2].
Fig 1: Mechanistic divergence in 3-methyl-2-nitrobenzofuran synthesis pathways.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of the two primary synthetic pathways based on literature precedents and empirical laboratory optimization.
Based on the superior regioselectivity and yield demonstrated in the benchmarking data, the CAN-catalyzed sonochemical pathway is the recommended protocol for synthesizing 3-methyl-2-nitrobenzofuran.
Step-by-Step Methodology
Step 1: Reagent Preparation
In a dry, heavy-walled 50 mL reaction vial, dissolve 3-methylbenzofuran (1.0 equiv, 0.5 mmol) in anhydrous chloroform (7.0 mL).
Causality: Chloroform is selected because it is inert to single-electron oxidation by CAN, unlike electron-rich ethereal or protic solvents which would quench the radical initiation.
Step 2: Catalyst & Radical Source Addition
Add sodium nitrite (10.0 equiv, 5.0 mmol), Cerium(IV) Ammonium Nitrate (CAN) (2.0 equiv, 1.0 mmol), and glacial acetic acid (12.0 equiv, 6.0 mmol) to the solution.
Causality: CAN acts as the SET catalyst, oxidizing the nitrite ions to NO₂• radicals. Acetic acid provides the necessary proton source to facilitate the radical generation without over-acidifying the medium, preventing substrate degradation.
Step 3: Sonochemical Activation
Seal the reaction tube and subject the heterogeneous mixture to sonication (600 W) at 25 °C for 4 hours.
Causality: Acoustic cavitation creates localized micro-environments of extreme pressure and temperature, enhancing mass transfer between the solid inorganic salts (NaNO₂, CAN) and the liquid chloroform phase. This drastically reduces the reaction time compared to standard thermal stirring.
Step 4: Quenching & Extraction
Dilute the reaction mixture with distilled H₂O (10 mL) to quench the remaining catalyst, and extract with CH₂Cl₂ (3 x 10 mL).
Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acetic acid) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
Step 5: Self-Validation & Analytical Confirmation
To ensure the integrity of the protocol, utilize the following self-validating checkpoints before proceeding to downstream applications:
TLC Check: Elute the crude mixture on silica gel using 9:1 Hexanes/Ethyl Acetate. The disappearance of the starting material spot (R_f ~ 0.8) and the appearance of a distinct, UV-active yellow spot (R_f ~ 0.5) confirms conversion.
¹H NMR (CDCl₃) Confirmation: The spectrum must show the disappearance of the C2-H aromatic singlet (typically found around ~7.4 ppm in the starting material). The C3-methyl singlet will exhibit a characteristic downfield shift (from ~2.2 ppm to ~2.6 ppm) due to the strong electron-withdrawing effect of the newly installed adjacent C2-nitro group.
Conclusion
For drug development professionals requiring highly pure 3-methyl-2-nitrobenzofuran for dearomative screening, traditional electrophilic nitration is fundamentally limited by poor regiocontrol. Transitioning to a CAN-catalyzed, sonochemically activated radical pathway provides a self-validating, high-yield system that exclusively targets the C2 position, significantly reducing downstream purification bottlenecks.
Comparative Thermodynamic and Photochemical Stability of 3-Methyl-2-nitrobenzofuran: A Technical Guide
As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic and photochemical stability of nitrobenzofurans is critical. While 2-nitrobenzo...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic and photochemical stability of nitrobenzofurans is critical. While 2-nitrobenzofuran serves as a versatile building block, the introduction of a methyl group at the C3 position to form 3-methyl-2-nitrobenzofuran fundamentally alters its thermodynamic landscape, reactivity, and stability profile.
This guide provides an objective, data-driven comparison of 3-methyl-2-nitrobenzofuran against its structural analogs (2-nitrobenzofuran and 2-methyl-3-nitrobenzofuran), detailing the causality behind its unique stability and providing self-validating experimental protocols for researchers.
Mechanistic Insights: The Role of C3-Substitution
The stability of nitrobenzofurans is governed by a delicate balance between electronic delocalization and steric hindrance. In 3-methyl-2-nitrobenzofuran , the spatial proximity of the C3-methyl group and the C2-nitro group induces significant steric strain.
Thermodynamic Stability (Reactivity): In dearomative [3+2] cycloaddition reactions (e.g., with Morita–Baylis–Hillman carbonates), 2-nitrobenzofuran reacts smoothly to form complex polycyclic scaffolds[1]. However, 3-methyl-2-nitrobenzofuran exhibits remarkable thermodynamic stability against these transformations. The steric bulk at the C3 position creates a kinetic barrier that prevents the approach of dipoles, rendering the compound unreactive under standard catalytic conditions[1],[2].
Photochemical Stability: While sterics protect the molecule from intermolecular reactions, they compromise its photochemical stability. The steric clash forces the nitro group out of coplanarity with the benzofuran ring. This orthogonal twist facilitates an intramolecular nitro-to-nitrite rearrangement upon UV excitation, resulting in a significantly higher quantum yield of degradation compared to the unmethylated 2-nitrobenzofuran[3].
Logical relationship between C3-methyl substitution, steric hindrance, and compound stability.
Comparative Stability Data
To objectively evaluate 3-methyl-2-nitrobenzofuran, we must benchmark it against its unsubstituted counterpart (2-nitrobenzofuran) and its positional isomer (2-methyl-3-nitrobenzofuran). The quantitative and qualitative data are summarized below.
Insight: While 2-methyl-3-nitrobenzofuran is highly labile in solution and rapidly undergoes solvolysis[4], 3-methyl-2-nitrobenzofuran is hydrolytically stable but highly sensitive to light, necessitating strict storage in amber vials.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring that researchers can isolate the specific thermodynamic or photochemical variables being tested.
Protocol A: Photochemical Stability Assessment via Quantum Yield Measurement
Objective: To quantify the photostability of 3-methyl-2-nitrobenzofuran relative to 2-nitrobenzofuran by isolating the nitro-nitrite rearrangement pathway.
Sample Preparation: Dissolve 1.0 mM of the target benzofuran in HPLC-grade acetonitrile.
Causality: Acetonitrile is chosen for its UV transparency and inability to act as a hydrogen donor, preventing competing photoreduction pathways.
Deaeration: Purge the solution with ultra-pure Argon for 30 minutes prior to irradiation.
Causality: Molecular oxygen is a potent triplet state quencher. Deaeration ensures that the excited triplet state is not quenched, allowing the intrinsic intramolecular nitro-nitrite rearrangement to proceed unhindered.
Irradiation: Expose the sample to a monochromatic UV light source (e.g., 313 nm) using a merry-go-round photoreactor to ensure uniform photon distribution.
Quantification: Monitor the degradation kinetics via HPLC-UV. Calculate the quantum yield (
Φ
) using potassium ferrioxalate as a standard actinometer.
Protocol B: Thermodynamic Modeling via Density Functional Theory (DFT)
Objective: To computationally validate the steric strain and bond dissociation energies (BDE) contributing to the compound's thermodynamic profile.
Geometry Optimization: Construct the 3D models of 2-nitrobenzofuran and 3-methyl-2-nitrobenzofuran. Optimize geometries using the B3LYP functional.
Basis Set Selection: Apply the 6-311+G(d,p) basis set for all calculations[5].
Causality: The inclusion of diffuse functions ("+G") is non-negotiable when modeling nitroaromatics. Nitro groups are highly electron-rich; diffuse functions accurately model the expanded electron density, preventing the underestimation of steric repulsion between the C3-methyl and C2-nitro groups.
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to ensure the absence of imaginary frequencies (confirming a true local minimum) and to extract the zero-point energy (ZPE) corrections.
Experimental workflow for validating the thermodynamic and photochemical stability of benzofurans.
Conclusion
The addition of a single methyl group to the C3 position of 2-nitrobenzofuran acts as a double-edged sword. It imparts profound thermodynamic stability against dearomative cycloadditions by physically blocking reactive sites[1],[2]. However, this same steric bulk forces the nitro group into an orthogonal conformation, drastically reducing its photochemical stability and making it highly susceptible to UV-induced degradation[3]. Researchers utilizing 3-methyl-2-nitrobenzofuran in drug discovery or materials synthesis must account for this dichotomy by employing robust light-shielding protocols during synthesis and storage.
References
Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds
Source: Organic Letters - ACS Publications
URL:[Link][1]
The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways
Source: ResearchGate
URL:[Link][3]
Chemistry and antibacterial activity of nitrobenzofurans
Source: PubMed (Journal of Medicinal Chemistry)
URL:[Link][4]
Dearomatization of Nitro(hetero)arenes through Annulation
Source: DOI.org (Advanced Synthesis & Catalysis)
URL:[Link][2]
Thermal stability and detonation character of nitro-substituted derivatives of imidazole
Source: PubMed (Journal of Molecular Modeling)
URL:[Link][5]
Cross-validation of NMR and FTIR data for Benzofuran, 3-methyl-2-nitro- purity
As a Senior Application Scientist, establishing the absolute purity of highly functionalized heterocyclic building blocks is not merely a quality control step; it is the foundation of reproducible research. 3-methyl-2-ni...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing the absolute purity of highly functionalized heterocyclic building blocks is not merely a quality control step; it is the foundation of reproducible research.
3-methyl-2-nitrobenzofuran presents a unique analytical challenge. The methyl group at the C3 position introduces profound steric and electronic effects that dictate the molecule's behavior. For instance, in asymmetric dearomative cycloaddition reactions, this specific steric hindrance completely suppresses reactivity with isatin-derived Morita–Baylis–Hillman carbonates—a stark contrast to its highly reactive unsubstituted analogs[1]. Furthermore, the 3-methyl substituent dramatically alters the molecule's photochemistry, significantly increasing the quantum yield of degradation via a nitro-nitrite rearrangement[2].
Because its kinetic and photochemical stability is exquisitely sensitive to its structural environment, relying on traditional relative purity methods (like HPLC-UV) is a critical vulnerability. To guarantee the integrity of 3-methyl-2-nitrobenzofuran, we must abandon isolated techniques and implement a self-validating orthogonal cross-validation strategy using Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
The Causality Behind the Analytical Strategy
Traditional purity analysis relies heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, reporting Liquid Chromatography Area Percentage (LCAP) assumes that the analyte and all impurities share identical UV response factors. This is a mathematically flawed assumption that frequently leads to the overestimation of purity.
To establish a truly self-validating system, we utilize qNMR as our primary quantitative anchor and FTIR as our orthogonal matrix validator .
The qNMR Advantage: qNMR is recognized as a primary ratio method[3]. The resonance integral is directly proportional to the molar amount of the resonating nuclei, regardless of the molecule's overall structure. By weighing an independent internal standard (e.g., Dimethyl sulfone) into the sample, we can calculate absolute mass fraction purity without needing an identical reference standard of 3-methyl-2-nitrobenzofuran.
The FTIR Necessity: 1H-qNMR has a critical blind spot: it is completely blind to non-protonated species. If a sample contains 5% inorganic salts or silica gel by mass, 1H-qNMR will still report 100% purity for the organic fraction, destroying the mass balance. FTIR fills this gap. By utilizing FTIR with chemometric validation[4], we capture the entire molecular matrix. FTIR detects the functional groups of non-protonated contaminants (like M-O bonds or broad O-H stretches from moisture) that would otherwise artificially inflate the qNMR purity calculation[5].
Comparative Analysis of Purity Methodologies
The following table summarizes why the cross-validation of qNMR and FTIR is superior to traditional standalone chromatographic methods for characterizing 3-methyl-2-nitrobenzofuran.
Analytical Technique
Primary Output
Reference Standard Requirement
Critical Analytical Blind Spots
Role in 3-Methyl-2-nitrobenzofuran Analysis
qNMR + FTIR (Cross-Validation)
Absolute mass fraction (%) & Matrix profile
Independent Internal Standard (e.g., DMSO2)
Highly complex, overlapping proton matrices
Primary Reference Method ; ensures absolute structural and matrix integrity.
Identification of volatile organic impurities; cannot quantify inorganic mass.
Self-Validating Experimental Protocol
To achieve high-confidence purity assignment, the following protocol establishes a closed-loop system where qNMR and FTIR mutually correct each other's blind spots.
Phase 1: Gravimetric Sample Preparation (The Foundation of Trust)
Causality: The absolute quantitation of qNMR relies entirely on the precision of the mass ratio between the analyte and the internal standard. Any weighing error propagates directly into the final purity value.
Utilize a calibrated microbalance (d = 0.001 mg) in a static-free environment.
Accurately weigh ~10.000 mg of the 3-methyl-2-nitrobenzofuran batch and ~5.000 mg of Dimethyl sulfone (Internal Standard, NIST traceable, >99.9% purity) into a clean glass vial.
Dissolve the mixture completely in 0.6 mL of deuterated chloroform (CDCl3) and transfer to a 5 mm NMR tube.
Phase 2: qNMR Acquisition
Causality: Longitudinal relaxation times (T1) vary between different protons. If the relaxation delay (D1) is too short, the protons on the 3-methyl group will not fully relax between pulses, artificially skewing the integration ratios and invalidating the purity calculation.
Insert the sample into a high-field NMR spectrometer (≥ 400 MHz).
Perform a T1 inversion-recovery experiment to determine the longest T1 relaxation time of the analyte and internal standard.
Set the relaxation delay (D1) to > 5 × T1 of the slowest relaxing proton (typically > 30 seconds) to ensure >99.3% magnetization recovery.
Acquire 1H-NMR spectra with a minimum of 64 scans for a high signal-to-noise ratio. Calculate the mass fraction purity using the integral of the 3-methyl singlet (~2.6 ppm) against the Dimethyl sulfone singlet (~3.0 ppm).
Phase 3: ATR-FTIR Matrix Profiling
Causality: Traditional KBr pellets readily absorb atmospheric moisture, creating false-positive O-H stretching bands that complicate matrix analysis. Attenuated Total Reflectance (ATR) eliminates this hygroscopic interference.
Place the neat, solid 3-methyl-2-nitrobenzofuran sample directly onto a diamond ATR crystal.
Apply consistent pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ against a recent air background.
Verify the structural fingerprint: Identify the diagnostic 2-nitro asymmetric stretch (~1520–1540 cm⁻¹) and symmetric stretch (~1330–1350 cm⁻¹), alongside the furan ring vibrations.
Matrix Check: Scan for non-protonated impurities. Look for broad O-H stretches (3200–3500 cm⁻¹) indicating moisture, or sharp Si-O stretches (~1050 cm⁻¹) indicating silica gel carryover from column chromatography.
Phase 4: Orthogonal Reconciliation
Causality: If qNMR indicates 99.5% purity, but FTIR reveals a strong Si-O stretch, the sample contains NMR-invisible silica. The qNMR mass fraction must be mathematically adjusted downward to account for this invisible mass, yielding the true absolute purity.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating cross-validation system.
Orthogonal cross-validation workflow for 3-methyl-2-nitrobenzofuran purity assessment.
References
How to Validate FTIR Results With Reference Samples. Patsnap Eureka.[Link]
Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates. Organic Letters - ACS Publications. [Link]
The Photochemistry of Flutamide and its Inclusion Complex with β-Cyclodextrin. Dramatic Effect of the Microenvironment on the Nature and on the Efficiency of the Photodegradation Pathways. ResearchGate. [Link]
Operational Safety and Disposal Guide: 3-Methyl-2-nitrobenzofuran and Derivatives For researchers, synthetic chemists, and drug development professionals, the safe handling and proper disposal of reactive intermediates a...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Disposal Guide: 3-Methyl-2-nitrobenzofuran and Derivatives
For researchers, synthetic chemists, and drug development professionals, the safe handling and proper disposal of reactive intermediates are as critical as the synthetic methodologies themselves. 3-Methyl-2-nitrobenzofuran, and its halogenated derivatives such as 5-chloro-3-methyl-2-nitrobenzofuran, are valuable substrates in complex organic synthesis, including diastereo- and enantioselective dearomative [3 + 2] cycloaddition reactions[1].
However, the presence of the nitroaromatic pharmacophore introduces specific reactivity and toxicity profiles that dictate rigorous operational and disposal protocols. This guide establishes a self-validating system for the lifecycle management of these compounds in a professional laboratory setting.
Chemical Profile & Hazard Causality
Understanding the physicochemical properties of the compound is the first step in establishing a safe operational framework. The nitro group (-NO₂) acts as a strong electron-withdrawing moiety. While this activates the C3-position of the benzofuran ring for nucleophilic attack during cycloadditions[1], it also means the compound can be sensitive to strong reducing conditions, potentially leading to exothermic reactions.
The following step-by-step methodology must be adhered to when handling 3-methyl-2-nitrobenzofuran to prevent occupational exposure and ensure experimental integrity.
Step 1: Engineering Controls Verification. All transfers, weighing, and reactions involving 3-methyl-2-nitrobenzofuran must be conducted within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). Causality: Nitroaromatic powders can pose inhalation hazards; the fume hood ensures aerosolized particles and volatile solvent vapors are directed away from the operator.
Step 2: Personal Protective Equipment (PPE). Don standard chemical-resistant PPE: a flame-retardant lab coat, safety goggles (ANSI Z87.1 compliant), and double-layered nitrile gloves. Causality: Nitrile provides a sufficient barrier against incidental contact with solid nitroaromatics, but double-gloving is recommended when handling the compound in highly permeating solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Step 3: Static Mitigation. When weighing dry powders, use an anti-static gun or static-dissipative spatulas. Causality: While not classified as a primary explosive, nitroaromatics can be sensitive to static discharge, particularly when finely milled and suspended in the air as dust.
Proper Disposal and Waste Segregation Workflows
Do not attempt to neutralize or chemically destroy nitrobenzofuran derivatives in the laboratory (e.g., via improvised reduction or oxidation). Improper treatment can generate highly toxic byproducts (such as anilines or azoxy compounds) or trigger thermal runaway. Disposal must be managed through institutional Environmental Health and Safety (EHS) channels.
Step 1: Categorize the Waste Stream.
If working with the base compound (3-methyl-2-nitrobenzofuran), designate the waste as Non-Halogenated Organic Waste .
If working with a chlorinated derivative (e.g., 5-chloro-3-methyl-2-nitrobenzofuran), designate the waste as Halogenated Organic Waste [2]. Causality: Halogenated and non-halogenated wastes are processed differently during commercial incineration; mixing them increases disposal costs and can lead to the formation of dioxins if incinerated at incorrect temperatures.
Step 2: Segregation from Incompatibles. Ensure the waste container does not contain strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), strong bases, or strong oxidizers. Causality: The nitro group is readily reduced. Mixing with reducing agents in a closed waste container can lead to the generation of heat and gas, resulting in over-pressurization and container rupture.
Step 3: Containment. Collect the chemical waste in a high-density polyethylene (HDPE) or glass container that is compatible with the primary solvent. Ensure the container is equipped with a vented cap if there is any risk of residual gas generation.
Step 4: Labeling and EHS Transfer. Label the container explicitly with the full chemical name (do not use abbreviations like "3-M-2-NBF"). Submit a waste transfer request to your institutional EHS department for terminal disposal via high-temperature incineration.
Waste Segregation Decision Pathway
Decision matrix for the safe segregation and disposal of nitrobenzofuran derivatives.
References
PubChem: 5-Chloro-3-methyl-2-nitrobenzofuran
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
CAS Common Chemistry: 5-Chloro-3-methyl-2-nitrobenzofuran
Source: American Chemical Society (ACS)
URL:[Link]
Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reaction of 2-Nitrobenzofurans with 3-Isothiocyanato Oxindoles
Source: Organic Letters, ACS Publications
URL:[Link]
Advanced Laboratory Safety and Handling Protocol: 3-Methyl-2-nitrobenzofuran
Here is a comprehensive, highly technical safety and operational guide for handling Benzofuran, 3-methyl-2-nitro- (CID 55773), designed specifically for researchers and drug development professionals. Chemical Profile &...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, highly technical safety and operational guide for handling Benzofuran, 3-methyl-2-nitro- (CID 55773), designed specifically for researchers and drug development professionals.
Chemical Profile & Hazard Causality
Benzofuran, 3-methyl-2-nitro- (
C9H7NO3
) is a heterocyclic compound frequently utilized as an intermediate in organic synthesis, particularly in the development of structurally diverse spirooxindoles and other complex pharmaceutical scaffolds[1].
While specific toxicological data for this exact derivative may be limited, it must be handled with the stringent precautions applied to nitroaromatic and nitroheterocyclic compounds . The presence of the nitro (
−NO2
) group introduces specific mechanistic hazards:
Sensitization and Permeation: Nitroaromatics are highly lipophilic, allowing them to easily cross the stratum corneum (skin barrier). Once absorbed, they can act as haptens, leading to allergic contact dermatitis or systemic toxicity.
Reactivity: The nitro group is a strong electron-withdrawing group. Under specific reducing conditions or in the presence of strong bases, nitrobenzofurans can undergo rapid, exothermic transformations[1].
Particulate Hazard: As a solid at room temperature[2], the primary exposure route during weighing and transfer is the inhalation of fine crystalline dust, which can irritate the respiratory mucosa.
Personal Protective Equipment (PPE) Matrix
To mitigate the lipophilic and particulate hazards of 3-methyl-2-nitrobenzofuran, a robust PPE strategy is required. Do not rely on standard latex; the causality of material degradation dictates the use of specific polymers.
Hazard Vector
Required PPE
Mechanistic Justification (Causality)
Dermal (Hands)
100% Nitrile Gloves (Minimum 4 mil thickness). Double-gloving recommended for prolonged handling.
Nitroheterocycles and the organic solvents used to dissolve them (e.g., DCM, EtOAc) rapidly permeate latex. Nitrile provides a superior barrier against lipophilic penetration.
Prevents electrostatic discharge (ESD) which could ignite solvent vapors, and provides a barrier against fine dust settling on street clothing.
Ocular
ANSI Z87.1-certified chemical splash goggles.
Standard safety glasses lack orbital seals. Goggles prevent micro-particulates from contacting the conjunctiva during transfer.
Respiratory
Certified Chemical Fume Hood (Face velocity: 80–120 fpm).
Captures airborne particulates and solvent vapors at the source. If a hood is unavailable, a P100 particulate respirator is mandatory (though highly discouraged as a primary control).
Standard Operating Procedure (SOP): Handling & Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior validation check is successful.
Phase 1: Pre-Operation & Weighing
Ventilation Validation: Verify the fume hood monitor reads between 80-120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.
Static Mitigation: 3-Methyl-2-nitrobenzofuran powders can carry static charges. Use anti-static weighing boats and grounded, stainless-steel spatulas to prevent aerosolization.
Transfer: Weigh the compound strictly within the fume hood or a specialized ventilated balance enclosure. Never transport unsealed powder across the laboratory.
Phase 2: Solubilization & Reaction Setup
Solvent Compatibility: When setting up reactions (e.g., dearomative [3 + 2] cycloadditions[1]), dissolve the compound in the chosen solvent (e.g., THF, Toluene) slowly.
Thermal Control: Because nitro compounds can be sensitive to rapid thermal excursions, utilize a calibrated thermocouple and cooling bath if the subsequent reaction involves strong Lewis acids or reducing agents.
Phase 3: Decontamination & Spill Response
Solid Spills: Do not sweep. Cover the spill with damp paper towels (using a compatible solvent like ethanol or isopropanol) to suppress dust, then carefully wipe inward.
Surface Decontamination: Wash the affected fume hood deck with an alcohol-based solvent, followed by a wash with standard laboratory detergent and water to remove residual lipophilic traces.
Waste Segregation and Disposal Plan
Improper disposal of nitroheterocycles can lead to environmental toxicity or reactive cross-contamination in waste streams.
Solid Waste: All contaminated consumables (weigh boats, pipette tips, paper towels) must be placed in a heavy-duty, sealable polyethylene bag, labeled as "Hazardous Solid Waste: Nitroaromatic Contaminated", and placed in a designated solid waste drum.
Liquid Waste (Halogenated vs. Non-Halogenated): If the compound is dissolved in solvents like Dichloromethane or Chloroform, the waste must go into a Halogenated Liquid Waste carboy. If dissolved in Ethyl Acetate or THF, use the Non-Halogenated Liquid Waste carboy.
Labeling: Explicitly list "3-methyl-2-nitrobenzofuran" on the hazardous waste manifest. Do not use generic terms like "organic waste."
Operational Workflow Visualization
The following diagram maps the critical path for handling 3-methyl-2-nitrobenzofuran safely, highlighting the decision gates for exposure response.
Caption: Operational safety workflow for handling 3-methyl-2-nitrobenzofuran, including spill response.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 55773, Benzofuran, 3-methyl-2-nitro-". PubChem. Retrieved April 9, 2026. [2]
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 36329, 5-Chloro-3-methyl-2-nitrobenzofuran". PubChem. Retrieved April 9, 2026. [3]
Wang, J., et al. "Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reaction of 2-Nitrobenzofurans with 3-Isothiocyanato Oxindoles". Organic Letters, ACS Publications. (2018). Demonstrates standard synthetic applications and reactivity profiles of 2-nitrobenzofuran derivatives. [1]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. (2011). Authoritative grounding for fume hood face velocities, PPE matrices, and hazardous waste segregation.